molecular formula C34H41NO6 B12382279 Inx-SM-3

Inx-SM-3

Cat. No.: B12382279
M. Wt: 559.7 g/mol
InChI Key: CDJPBPKXKGBUJI-OPLRTLBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inx-SM-3 is a useful research compound. Its molecular formula is C34H41NO6 and its molecular weight is 559.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H41NO6

Molecular Weight

559.7 g/mol

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1

InChI Key

CDJPBPKXKGBUJI-OPLRTLBKSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O

Origin of Product

United States

Foundational & Exploratory

INX-315: A Technical Guide to a Selective CDK2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activation is a key driver in several cancers, particularly those with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[1][2] INX-315 is a novel, potent, and orally bioavailable small molecule inhibitor of CDK2 that has demonstrated significant preclinical and early clinical antitumor activity.[3][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, selectivity profile, and preclinical efficacy. Detailed experimental protocols for key assays and in vivo models are provided to facilitate further research and development in the field of CDK2 inhibition.

Introduction to CDK2 and its Role in Cancer

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle. CDK2, in partnership with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle commitment.

Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner cyclin E1 (CCNE1), leads to uncontrolled cell proliferation, a hallmark of cancer. High levels of CCNE1 are found in a variety of solid tumors, including certain ovarian, gastric, and breast cancers, and are often associated with a poor prognosis. Furthermore, acquired resistance to CDK4/6 inhibitors, a standard of care for hormone receptor-positive (HR+) breast cancer, has been linked to the upregulation of CDK2 activity. This makes selective CDK2 inhibition a compelling therapeutic strategy for these patient populations.

INX-315: A Potent and Selective CDK2 Inhibitor

INX-315 is a novel and potent inhibitor of CDK2 with high selectivity over other CDK family members. Preclinical studies have shown that INX-315 effectively induces cell cycle arrest and a senescence-like state in cancer cells with CCNE1 amplification and in models of CDK4/6 inhibitor-resistant breast cancer.

Mechanism of Action

INX-315 selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of key CDK2 substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest. This sustained cell cycle arrest can induce a state of cellular senescence, effectively halting tumor growth.

CyclinE Cyclin E1 (CCNE1) Amplification CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation (pRb) E2F E2F Rb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression G1_S_Genes->Cell_Cycle_Progression INX315 INX-315 INX315->CDK2_CyclinE

Figure 1: INX-315 Mechanism of Action.

Quantitative Data

The potency and selectivity of INX-315 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of INX-315
Kinase ComplexBiochemical IC50 (nM)Fold vs. CDK2/E
CDK2/cyclin E1 0.6 1
CDK2/cyclin A2.44
CDK1/cyclin B3055
CDK4/cyclin D1133241
CDK6/cyclin D3338615
CDK9/cyclin T73132
Table 2: Intracellular Potency and Selectivity of INX-315 (NanoBRET Assay)
KinaseIntracellular IC50 (nM)Fold vs. CDK2/E
CDK2/cyclin E1 2.3 1
CDK2/cyclin A71.331
CDK1/cyclin B374163
CDK9/cyclin T29501283
Table 3: Cellular Activity of INX-315 in Cancer Cell Lines
Cell LineCancer TypeCCNE1 StatusINX-315 IC50 (nM)
MKN1GastricAmplifiedSensitive
OVCAR-3OvarianAmplifiedSensitive
MCF-7 (Palbociclib-Resistant)Breast (HR+)Not Amplified113 (in presence of Palbociclib)
Hs68Normal FibroblastNormal1430

Experimental Protocols

The following are representative protocols for the key experiments used to characterize INX-315. These are intended as a guide and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.

  • Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and antibody are bound, a high degree of FRET occurs. INX-315 competes with the tracer for binding to the kinase, resulting in a loss of FRET.

  • Procedure:

    • Prepare serial dilutions of INX-315 in DMSO.

    • In a 384-well plate, add 5 µL of the INX-315 dilutions.

    • Add 5 µL of a mixture containing the kinase and the Eu-labeled anti-tag antibody.

    • Add 5 µL of the kinase tracer.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

This assay measures the inhibition of kinase activity through a coupled-enzyme format.

  • Principle: The assay uses a peptide substrate labeled with two fluorophores (a FRET pair). The kinase phosphorylates the peptide. A site-specific protease is then added, which only cleaves the non-phosphorylated peptides, disrupting the FRET. Inhibition of the kinase by INX-315 results in more non-phosphorylated peptide, which is then cleaved, leading to a change in the FRET signal.

  • Procedure:

    • Prepare serial dilutions of INX-315.

    • In a 384-well plate, add the kinase, the peptide substrate, and ATP to initiate the kinase reaction in the presence of the inhibitor.

    • Incubate at room temperature for 1 hour.

    • Add the development reagent (protease) and incubate for 1 hour.

    • Read the fluorescence on a plate reader with appropriate filters for the FRET pair.

    • Calculate the emission ratio and determine the IC50 from the dose-response curve.

start Prepare INX-315 Serial Dilutions add_reagents Add Kinase, Substrate, ATP, and INX-315 to Plate start->add_reagents incubate1 Incubate for Kinase Reaction add_reagents->incubate1 add_protease Add Development Reagent (Protease) incubate1->add_protease incubate2 Incubate for Proteolytic Cleavage add_protease->incubate2 read_plate Read Fluorescence (FRET) incubate2->read_plate analyze Calculate Emission Ratio and IC50 read_plate->analyze

Figure 2: Z'-LYTE™ Kinase Assay Workflow.
Cell-Based Assays

This assay determines the number of viable cells based on the quantification of ATP.

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat cells with a dose range of INX-315 for the desired duration (e.g., 6 days).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Normalize the data to vehicle-treated controls and determine the IC50.

This assay measures the binding of INX-315 to CDK2 within living cells.

  • Procedure:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-CDK2 fusion protein.

    • Seed the transfected cells into a 96-well plate.

    • Add the NanoBRET™ tracer reagent and serial dilutions of INX-315.

    • Incubate for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal on a luminometer.

    • Calculate the BRET ratio and determine the intracellular IC50.

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with INX-315 for a specified time (e.g., 24 hours).

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the PI fluorescence.

    • Model the cell cycle distribution using appropriate software.

This technique is used to detect the levels of specific proteins, such as phosphorylated Rb (pRb) and Cyclin A2.

  • Procedure:

    • Treat cells with INX-315 and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811) and total Rb overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Models
  • Establishment:

    • Obtain fresh tumor tissue from consenting patients.

    • Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

    • Monitor the mice for tumor growth.

    • Once tumors reach a specified size (e.g., 1000-1500 mm³), passage them to a new cohort of mice for expansion.

  • Efficacy Studies:

    • Once tumors in the expansion cohort reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

    • Administer INX-315 orally at the desired dose and schedule.

    • Measure tumor volume with calipers regularly.

    • Monitor animal body weight and overall health.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).

The MMTV-PyMT model is a well-established model for breast cancer that spontaneously develops mammary tumors.

  • Study Design:

    • Monitor female MMTV-PyMT mice for the development of palpable mammary tumors.

    • Once tumors reach a predetermined size, randomize the mice into treatment groups.

    • Treat with INX-315 as described for the PDX models.

    • Monitor tumor growth and animal health.

    • At the study endpoint, tumors and other tissues (e.g., lungs for metastasis) can be collected for analysis.

Clinical Development

INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CCNE1-amplified cancers and HR+/HER2- breast cancer that has progressed on a CDK4/6 inhibitor. Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy is safe and well-tolerated, with encouraging signs of antitumor activity in heavily pretreated patients. The FDA has granted Fast Track designation for INX-315 for the treatment of CCNE1-amplified, platinum-resistant ovarian cancer.

preclinical Preclinical Development (In Vitro & In Vivo Studies) ind Investigational New Drug (IND) Application preclinical->ind phase1 Phase 1 Clinical Trial (Dose Escalation, Safety, PK) ind->phase1 phase2 Phase 2 Clinical Trial (Efficacy in Specific Cohorts) phase1->phase2 fda_review FDA Review & Approval phase2->fda_review market Market Launch fda_review->market

Figure 3: INX-315 Drug Development Pathway.

Conclusion

INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and strong preclinical data supporting its development in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Early clinical data have been encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. The detailed methodologies provided in this guide are intended to support the ongoing research and clinical evaluation of INX-315 and other selective CDK2 inhibitors, with the ultimate goal of providing a new therapeutic option for patients with difficult-to-treat cancers.

References

The Role of INX-315 in Cell Cycle Arrest and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INX-315 is a novel, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) that has demonstrated significant potential in cancer therapy. Preclinical studies have shown that INX-315 induces cell cycle arrest and a senescence-like phenotype in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This technical guide provides an in-depth overview of the mechanism of action of INX-315, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.

Introduction to INX-315

INX-315 is a potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle. Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a common driver of uncontrolled cell proliferation in various cancers. INX-315 has been developed to target this dependency, offering a promising therapeutic strategy for cancers that are reliant on CDK2 activity for their growth and survival. The inhibitor has also shown efficacy in overcoming resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer. The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting its potential to address unmet medical needs.

Quantitative Data: Potency and Selectivity of INX-315

The efficacy of INX-315 is underscored by its high potency against CDK2 and its selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 1: Biochemical Potency of INX-315
TargetBiochemical IC50 (nM)
CDK2/Cyclin E0.6
CDK2/Cyclin A2.4
CDK1/Cyclin B30
CDK4/Cyclin D1133
CDK6/Cyclin D3338
CDK9/Cyclin T73
Table 2: Intracellular Target Engagement and Selectivity of INX-315
TargetIntracellular NanoBRET IC50 (nM)Fold Selectivity vs. CDK2/E
CDK2/Cyclin E2.31
CDK2/Cyclin A71.331
CDK1/Cyclin B374163
CDK9/Cyclin T29501282
Table 3: Cellular Proliferation Inhibition by INX-315
Cell Line TypeConditionIC50 (nM)
CCNE1-amplified Ovarian Cancer-10 - 64
Ovarian Cancer without CCNE1 amplification-159 - 3560
Normal Human Fibroblasts (Hs68)->10,000
Palbociclib-resistant MCF7+ 1 µM Palbociclib113

Mechanism of Action: Induction of Cell Cycle Arrest and Senescence

INX-315 exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK2. This inhibition sets off a cascade of events that ultimately leads to G1 cell cycle arrest and the induction of a senescent state.

Signaling Pathway of INX-315-induced Cell Cycle Arrest

The primary mechanism of INX-315 involves the inhibition of Retinoblastoma (Rb) protein phosphorylation. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition.

INX-315: A Technical Guide to its Mechanism of Action and Effect on Retinoblastoma Protein Hypophosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that has demonstrated significant preclinical activity in various cancer models, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of INX-315, with a specific focus on its role in promoting the hypophosphorylation of the retinoblastoma tumor suppressor protein (Rb). This document will detail the core signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols for the methodologies used to evaluate the effects of INX-315.

Introduction: The Role of the Cyclin E-CDK2-Rb Axis in Cancer

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] The transition from the G1 phase to the S phase is a critical checkpoint controlled by the retinoblastoma protein (Rb).[4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for DNA replication and S-phase entry.

The phosphorylation and subsequent inactivation of Rb are primarily mediated by cyclin-dependent kinases (CDKs). Specifically, the Cyclin D-CDK4/6 complex initiates the phosphorylation of Rb, which is then completed by the Cyclin E-CDK2 complex, leading to the release of E2F and cell cycle progression. In several types of cancer, the overexpression of Cyclin E1, the binding partner of CDK2, leads to aberrant CDK2 activity, constitutive hyperphosphorylation of Rb, and uncontrolled cell proliferation. This makes CDK2 a compelling therapeutic target. INX-315 is a selective inhibitor designed to target this pathway.

Mechanism of Action of INX-315

INX-315 is an orally active, small molecule inhibitor that demonstrates high potency and selectivity for CDK2. By inhibiting the kinase activity of the Cyclin E/CDK2 complex, INX-315 prevents the hyperphosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and a subsequent arrest of the cell cycle in the G1 phase. This targeted inhibition of CDK2 has been shown to induce a senescence-like state in cancer cells and control tumor growth in preclinical models.

Signaling Pathway

INX315_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Therapeutic Intervention CyclinE Cyclin E1 CDK2 CDK2 CyclinE->CDK2 Forms Complex Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates (inactivates) Hypo_Rb Hypophosphorylated Rb (Active) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest Proliferation Cell Proliferation S_Phase_Genes->Proliferation INX315 INX-315 INX315->CDK2 Inhibits Hypo_Rb->E2F Sequesters

Figure 1: INX-315 Mechanism of Action on the Rb-E2F Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of INX-315.

Table 1: In Vitro Kinase Inhibitory Activity of INX-315
TargetIC50 (nM)Assay TypeReference
CDK2/cyclin E10.6Biochemical
CDK2/cyclin A22.5Biochemical
CDK2/cyclin E12.3Intracellular NanoBRET

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines
Cell LineCancer TypeCellular IC50 (nM)Effect on Rb PhosphorylationG1 Arrest ConcentrationReference
OVCAR3Ovarian26 (mean)Reduced at 30-300 nM30-100 nM
MKN1GastricNot SpecifiedReduced at 30-300 nM100 nM

Cellular IC50 values were determined after 6 days of treatment. Rb phosphorylation and cell cycle arrest were assessed after 24 hours of treatment.

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
Model TypeCancer TypeDosing RegimenOutcomeReference
CDXOvarian (OVCAR3)100 mg/kg (BID) or 200 mg/kg (QD), i.p.Significant tumor growth inhibition (89% TGI with QD)
PDXGastric (GA0103)100 mg/kg (BID), i.p.Tumor stasis
CDXGastric100 mg/kg (BID), p.o. for 56 daysTumor regression

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily; i.p.: intraperitoneal; p.o.: oral administration; TGI: Tumor Growth Inhibition.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of INX-315 on retinoblastoma protein hypophosphorylation.

Western Blot Analysis of Phosphorylated Rb (pRb)

This protocol is for the semi-quantitative detection of changes in Rb phosphorylation status in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (e.g., Ser807/811)

    • Mouse anti-total Rb

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with desired concentrations of INX-315 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody against phospho-Rb (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody for total Rb and a loading control to normalize the pRb signal.

Western_Blot_Workflow start Start: Cell Treatment with INX-315 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (anti-pRb) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (Total Rb, Loading Control) detection->reprobe end End: Data Analysis reprobe->end

Figure 2: Western Blot Workflow for pRb Detection.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following INX-315 treatment using EdU incorporation and DNA staining.

Materials:

  • Click-iT™ EdU Flow Cytometry Assay Kit

  • Propidium Iodide (PI) or DAPI

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and EdU Labeling:

    • Treat cells with INX-315 for the desired time (e.g., 24 hours).

    • Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells.

    • Fix the cells using a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a saponin-based permeabilization and wash reagent.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing the fluorescent azide as per the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • DNA Staining:

    • Wash the cells and resuspend in a solution containing a DNA stain like PI or DAPI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate lasers and filters for the chosen fluorophores.

    • Gate on single cells and analyze the DNA content (PI/DAPI) and EdU fluorescence to determine the percentage of cells in G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow start Start: Cell Culture & INX-315 Treatment edu_labeling EdU Labeling (10 µM, 2 hrs) start->edu_labeling harvest_fix Harvest, Fixation & Permeabilization edu_labeling->harvest_fix click_it Click-iT® Reaction (Fluorescent Azide) harvest_fix->click_it dna_stain DNA Staining (PI or DAPI) click_it->dna_stain flow_cytometry Flow Cytometry Acquisition dna_stain->flow_cytometry analysis Data Analysis: G1, S, G2/M Phases flow_cytometry->analysis end End: Cell Cycle Profile analysis->end

Figure 3: Cell Cycle Analysis Workflow.
In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of INX-315 in mouse xenograft models.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Cancer cell lines (e.g., OVCAR3, MKN1) or patient-derived tumor fragments

  • Matrigel (optional)

  • INX-315 formulation for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • For PDX models, surgically implant small tumor fragments subcutaneously.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer INX-315 or vehicle control according to the specified dosing regimen (e.g., 100 mg/kg, BID, p.o.).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.

    • Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).

Conclusion

INX-315 is a highly selective and potent CDK2 inhibitor that effectively induces hypophosphorylation of the retinoblastoma protein. This mechanism restores the tumor-suppressive function of Rb, leading to G1 cell cycle arrest and the inhibition of tumor growth. The preclinical data strongly support the clinical development of INX-315 as a targeted therapy for cancers with aberrant CDK2 activity, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of INX-315 and other CDK2 inhibitors in cancer research and drug development. A first-in-human Phase I/II clinical trial of INX-315 is currently enrolling patients with advanced or metastatic cancers (NCT05735080).

References

INX-315: A Deep Dive into its Impact on the G1 to S Phase Transition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential as an antineoplastic agent.[1][2] CDK2, a serine/threonine kinase, plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[3] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene (encoding cyclin E1), is a hallmark of several cancers, including certain types of ovarian, breast, and gastric cancers.[4][5] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard therapy for hormone receptor-positive (HR+)/HER2- breast cancer. This guide provides an in-depth technical overview of the preclinical data on INX-315, focusing on its mechanism of action in arresting the G1 to S phase transition.

Core Mechanism of Action: Inhibition of the CDK2/Cyclin E Pathway

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis. The phosphorylation of Rb by cyclin-dependent kinases releases E2F, thereby initiating the G1 to S transition.

INX-315 selectively inhibits CDK2, a key kinase responsible for Rb phosphorylation. By binding to and inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb. This leads to the continued sequestration of E2F transcription factors, resulting in a robust G1 cell cycle arrest and a subsequent block in cellular proliferation. Preclinical studies have demonstrated that this G1 arrest can lead to a state of therapy-induced senescence in cancer cells.

INX315_Mechanism cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates Rb_p p-Rb Rb_E2F Rb-E2F Complex CDK2->Rb_E2F phosphorylates Rb, releasing E2F E2F E2F Rb->E2F sequesters G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes activates transcription S_Phase_Entry S Phase Entry & DNA Replication G1_S_Genes->S_Phase_Entry INX315 INX-315 INX315->CDK2 inhibits Rb_p->E2F releases Rb_E2F->Rb Rb_E2F->E2F

Caption: INX-315 inhibits CDK2, preventing Rb phosphorylation and blocking G1/S transition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of INX-315.

Table 1: Biochemical and Cellular Potency of INX-315

TargetAssay TypeIC50 (nM)Reference(s)
CDK2/Cyclin E1Biochemical0.6
Normal Cells (Hs68)Cell Proliferation1430

Table 2: Anti-proliferative Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
OVCAR3Ovarian< 100
MKN1Gastric< 100

Table 3: Effect of INX-315 on Cell Cycle Distribution in CCNE1-Amplified Cancer Cell Lines

Cell LineTreatment% Cells in G1 Phase% Cells in S PhaseReference(s)
OVCAR-3Control (DMSO)45%40%
OVCAR-3INX-315 (100 nM, 24h)70%10%
MKN1Control (DMSO)55%30%
MKN1INX-315 (100 nM, 24h)75%5%

Table 4: INX-315 Activity in CDK4/6 Inhibitor-Resistant Breast Cancer Models

Cell Line ModelTreatmentPalbociclib IC50Reference(s)
MCF7 Palbociclib-ResistantPalbociclib alone> 10 µM
MCF7 Palbociclib-ResistantPalbociclib + INX-315 (1 µM)113 nM
T47D Abemaciclib/Fulvestrant-ResistantINX-315Low nanomolar
MCF7 Abemaciclib/Fulvestrant-ResistantINX-315Low nanomolar

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in the preclinical evaluation of INX-315 are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Multichannel pipette or automated pipetting station

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at the desired density and incubate under standard conditions.

  • Add INX-315 or vehicle control to the wells and incubate for the desired duration (e.g., 6 days).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Cell Cycle Analysis by EdU Staining and Flow Cytometry

This method assesses the proportion of cells in different phases of the cell cycle.

EdU_Workflow start Seed and Culture Cells treat Treat with INX-315 or Vehicle Control start->treat edu_label Pulse with 10 µM EdU (e.g., for 1 hour) treat->edu_label harvest Harvest and Wash Cells edu_label->harvest fix_perm Fix and Permeabilize Cells harvest->fix_perm click_it Perform Click-iT Reaction with Fluorescent Azide fix_perm->click_it dna_stain Stain DNA with (e.g., FxCycle™ Violet) click_it->dna_stain flow Analyze by Flow Cytometry dna_stain->flow end Determine Cell Cycle Phase Distribution flow->end

Caption: Workflow for cell cycle analysis using EdU staining and flow cytometry.

Materials:

  • Click-iT™ EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific)

  • DNA stain (e.g., FxCycle™ Violet Stain)

  • Flow cytometer

Procedure:

  • Culture cells to the desired confluency and treat with INX-315 or vehicle for the specified time (e.g., 24 hours).

  • Add 10 µM EdU to the cell culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.

  • Harvest the cells and wash once with 1% BSA in PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform the Click-iT® reaction by incubating the cells with the fluorescent azide reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells to remove the reaction cocktail.

  • Resuspend the cells in a DNA staining solution (e.g., FxCycle™ Violet) containing RNase.

  • Analyze the samples on a flow cytometer. The EdU signal will identify cells in S phase, while the DNA stain will differentiate cells in G1 and G2/M phases based on DNA content.

Western Blotting for Phosphorylated Rb (p-Rb)

This technique is used to detect the phosphorylation status of the retinoblastoma protein.

Materials:

  • Primary antibodies: anti-phospho-Rb (specific serine/threonine sites) and anti-total Rb

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with INX-315 or vehicle for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated Rb overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb or a loading control protein like β-actin.

Conclusion

INX-315 demonstrates potent and selective inhibition of CDK2, leading to a robust G1 cell cycle arrest. This is achieved through the prevention of Rb phosphorylation and the subsequent continued repression of E2F-mediated transcription of genes essential for S phase entry. The preclinical data strongly support the clinical development of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors. Ongoing clinical trials will further elucidate the safety and efficacy of INX-315 in these patient populations.

References

Preclinical Profile of INX-315: A Novel Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data supporting the development of INX-315, a novel, potent, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2). The data presented herein demonstrates the potential of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly the G1 to S phase transition.[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is a known driver of oncogenesis in various solid tumors, including ovarian, gastric, and breast cancers.[1] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[1] INX-315 is a highly selective inhibitor of CDK2 designed to address these therapeutic challenges.

Mechanism of Action

INX-315 selectively targets and binds to CDK2, inhibiting its kinase activity.[2] This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb).[3] Hypophosphorylation of Rb leads to the suppression of E2F target genes, which are essential for cell cycle progression. The ultimate outcomes of CDK2 inhibition by INX-315 are cell cycle arrest in the G1 phase, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.

cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase cluster_3 Therapeutic Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates pRb Phosphorylated Rb E2F E2F Rb->E2F inhibits DNA Replication DNA Replication E2F->DNA Replication promotes Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb phosphorylates pRb->E2F releases INX-315 INX-315 INX-315->CDK2 inhibits

Figure 1: Simplified signaling pathway of INX-315 action.

In Vitro Efficacy

Potency and Selectivity

INX-315 demonstrates potent inhibition of CDK2/cyclin E1 with high selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects.

KinaseBiochemical IC50 (nM)Fold vs. CDK2/ENanoBRET IC50 (nM)Fold vs. CDK2/E
CDK2/E0.612.31
CDK2/A2.4471.331
CDK1/B3055374163
CDK4/D1133241NDND
CDK6/D3338615NDND
CDK9/T7313229501283
ND: Not Determined
Cell Line Proliferation Assays

INX-315 effectively inhibits the proliferation of cancer cell lines with CCNE1 amplification or overexpression, while showing minimal effect on normal cells.

Cell Line (Cancer Type)CCNE1 StatusINX-315 IC50 (nM)Palbociclib IC50 (nM)
MKN1 (Gastric)AmplifiedSensitiveInsensitive
Ovarian Cancer PanelAmplifiedSensitiveInsensitive
Normal CellsN/A143026

Data from a 6-day, 10-point dose response CTG assay.

Overcoming CDK4/6 Inhibitor Resistance

INX-315 has demonstrated the ability to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.

Cell LineTreatmentPalbociclib IC50
MCF7 (Palbociclib Resistant)Palbociclib alone> 10 µM
MCF7 (Palbociclib Resistant)Palbociclib + INX-315 (fixed conc.)113 nM

MCF7 cells resistant to palbociclib were treated with a dose curve of palbociclib with or without a fixed concentration of INX-315.

In Vivo Efficacy

Xenograft Models

INX-315 has shown robust anti-tumor activity as a single agent in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of CCNE1-amplified cancers.

ModelCancer TypeTreatment DurationOutcome
OVCAR3 CDXOvarian42 daysTumor stasis (100 mg/kg BID) or 89% TGI (200 mg/kg QD)
OV5398 PDXOvarian56 daysTumor regression in both treatment groups
GA0103 PDXGastric56 daysTumor stasis (100 mg/kg BID)
GA0114 PDXGastric35 days95% TGI (100 mg/kg BID)
TGI: Tumor Growth Inhibition

Importantly, no body weight loss was observed in these models at any point during treatment, indicating good tolerability.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of INX-315 against a panel of cyclin-dependent kinases was determined using a radiometric kinase assay. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assays

Cancer cell lines were seeded in 96-well plates and treated with a 10-point dose response of INX-315 or a control compound for 6 days. Cell viability was assessed using the CellTiter-Glo (CTG) luminescent cell viability assay. IC50 values were determined from the resulting dose-response curves.

Xenograft Studies

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally at the indicated doses and schedules. Tumor volumes and body weights were measured regularly throughout the study.

cluster_0 In Vitro cluster_1 In Vivo Biochemical Assays Biochemical Assays Potency & Selectivity Potency & Selectivity Biochemical Assays->Potency & Selectivity Cell Proliferation Cell Proliferation IC50 Values IC50 Values Cell Proliferation->IC50 Values Western Blot Western Blot pRb Inhibition pRb Inhibition Western Blot->pRb Inhibition Xenograft Models Xenograft Models Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Models->Tumor Growth Inhibition

References

An In-depth Technical Guide on the Selectivity Profile of INX-315

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INX-315 is an orally active, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/Cyclin E complex is a critical driver of the G1 to S phase transition[4]. Aberrant CDK2 activity, often through amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is implicated in numerous solid tumors and is a known mechanism of resistance to CDK4/6 inhibitors[5]. Early generations of CDK inhibitors often failed due to poor selectivity, leading to unfavorable toxicity profiles. INX-315 represents a significant advancement with a distinct selectivity profile, demonstrating robust anti-tumor activity in preclinical models of CCNE1-amplified cancers and overcoming resistance to CDK4/6 inhibition in breast cancer models. This guide provides a detailed overview of the selectivity profile of INX-315, the experimental methodologies used for its characterization, and its mechanistic implications.

Quantitative Selectivity Profile

The inhibitory activity of INX-315 has been rigorously characterized using both biochemical and intracellular assays. The data consistently demonstrate high potency against CDK2 and significant selectivity over other key cell cycle-regulating CDKs.

Biochemical Selectivity

Biochemical assays measure the direct inhibitory effect of a compound on purified enzyme complexes. The half-maximal inhibitory concentration (IC₅₀) of INX-315 was determined against a panel of canonical CDK/cyclin pairs. The results highlight a picomolar affinity for CDK2/Cyclin E1 and a clear selectivity margin over other CDKs.

Table 1: Biochemical IC₅₀ of INX-315 Against a Panel of CDKs

Kinase Complex Biochemical IC₅₀ (nM) Selectivity (Fold vs. CDK2/E)
CDK2/Cyclin E1 0.6 1
CDK2/Cyclin A2 2.5 4.2
CDK1/Cyclin B 33 55
CDK9/Cyclin T1 73 122
CDK4/Cyclin D1 133 222
CDK6/Cyclin D3 338 615

Data sourced from Incyclix Bio presentation.

Intracellular Selectivity

To assess target engagement within a cellular environment, which accounts for factors like cell permeability and competition with intracellular ATP, the NanoBRET™ Target Engagement Assay was utilized. This assay measures the displacement of a tracer from the target kinase by the inhibitor in live cells. The intracellular data confirm that INX-315 maintains its high potency and selectivity for CDK2 within a physiological context.

Table 2: Intracellular IC₅₀ of INX-315 (NanoBRET™ Assay)

Kinase Complex Intracellular IC₅₀ (nM) Selectivity (Fold vs. CDK2/E)
CDK2/Cyclin E1 2.3 1
CDK2/Cyclin A 71.3 31
CDK1/Cyclin B1 374 163
CDK9/Cyclin T1 2950 1283

Data sourced from Dietrich et al., 2024 and Incyclix Bio presentation.

Broader Kinome Screening

A broader kinome screen revealed that at a concentration of 100 nM, only 1.2% of kinases tested exhibited greater than 90% inhibition. Follow-up studies identified potential off-target activity against CSF1R (IC₅₀ of 2.29 nM), CDK3, and CDK5, though the primary activity remains strongly directed at CDK2.

Mechanism of Action & Signaling Pathway

INX-315 exerts its anti-proliferative effects by selectively inhibiting CDK2, which leads to cell cycle arrest at the G1/S checkpoint. In a healthy cell cycle, the CDK4/6-Cyclin D complex initiates the phosphorylation of the Retinoblastoma protein (pRb). This allows the CDK2-Cyclin E complex to hyperphosphorylate pRb, leading to the release of the E2F transcription factor. E2F then drives the expression of genes necessary for S-phase entry and DNA replication. By potently inhibiting CDK2, INX-315 prevents pRb hyperphosphorylation, keeping E2F sequestered and thereby halting cell cycle progression. This targeted inhibition ultimately induces a state of cellular senescence and controls tumor growth.

Caption: INX-315 blocks the G1/S transition by selectively inhibiting CDK2.

Experimental Protocols

The characterization of INX-315 relied on a suite of biochemical and cell-based assays to establish its potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assay
  • Objective: To determine the IC₅₀ of INX-315 against purified CDK/cyclin complexes.

  • Methodology: Assays were performed in a 12-point dose-response format at the Kₘ concentration of ATP. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.

    • Reagent Preparation: Serially dilute INX-315 in DMSO to create a concentration gradient. Prepare a solution containing the specific CDK/cyclin complex and a fluorescently labeled peptide substrate in kinase buffer.

    • Kinase Reaction: Add the INX-315 dilutions to assay plates. Initiate the kinase reaction by adding the enzyme/substrate mixture and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Detection: Terminate the reaction by adding an EDTA solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Data Analysis: Read the plate on a TR-FRET-capable plate reader, calculating the emission ratio. Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Intracellular Target Engagement (NanoBRET™ Assay)
  • Objective: To measure the affinity and residence time of INX-315 for CDK2 in live cells.

  • Methodology: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein engagement.

    • Cell Preparation: Use a cell line (e.g., HEK293) transiently expressing the target CDK fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

    • Compound Treatment: Plate the cells and treat with a range of INX-315 concentrations.

    • Assay: Add the cell-permeable tracer to the cells. The tracer competes with the inhibitor for binding to the CDK-NanoLuc fusion protein. Add the NanoBGlo® substrate to initiate the luminescent signal.

    • Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values. A decrease in the BRET signal indicates displacement of the tracer by INX-315. Plot the BRET ratio against the inhibitor concentration to calculate the intracellular IC₅₀.

Cell Viability and Proliferation Assay (CellTiter-Glo®)
  • Objective: To assess the effect of INX-315 on the proliferation of cancer cell lines.

  • Methodology: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

    • Cell Culture: Seed cancer cell lines (e.g., CCNE1-amplified ovarian cancer lines) in 96-well plates and allow them to adhere.

    • Treatment: Treat cells with a 10-point dose curve of INX-315 for a period that allows for multiple cell doublings (e.g., 6 days).

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

    • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the cellular IC₅₀ for proliferation inhibition.

G cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization Kinase_Panel Purified CDK/ Cyclin Complexes TR_FRET_Assay TR-FRET Kinase Assay Kinase_Panel->TR_FRET_Assay INX315_Dilution INX-315 Serial Dilution INX315_Dilution->TR_FRET_Assay NanoBRET_Assay NanoBRET™ Assay INX315_Dilution->NanoBRET_Assay CTG_Assay CellTiter-Glo® Assay (6-day treatment) INX315_Dilution->CTG_Assay Biochem_IC50 Biochemical IC₅₀ (Potency) TR_FRET_Assay->Biochem_IC50 Selectivity_Profile Comprehensive Selectivity Profile Biochem_IC50->Selectivity_Profile Live_Cells Engineered Live Cells (CDK-Nluc Fusion) Live_Cells->NanoBRET_Assay Intra_IC50 Intracellular IC₅₀ (Target Engagement) NanoBRET_Assay->Intra_IC50 Intra_IC50->Selectivity_Profile Cancer_Cells Cancer Cell Lines (e.g., CCNE1-amplified) Cancer_Cells->CTG_Assay Functional_IC50 Functional IC₅₀ (Anti-proliferation) CTG_Assay->Functional_IC50 Clinical_Rationale Rationale for Clinical Development Functional_IC50->Clinical_Rationale Selectivity_Profile->Clinical_Rationale

Caption: Experimental workflow for characterizing INX-315 selectivity.

Conclusion and Future Directions

The comprehensive data profile of INX-315 establishes it as a potent and highly selective CDK2 inhibitor. Its ability to maintain potency and selectivity in a cellular context translates to robust, on-target functional activity, namely the induction of G1 cell cycle arrest and senescence in CDK2-dependent cancer models. The high degree of selectivity over other CDKs, particularly CDK1, CDK4, and CDK6, is a critical attribute that may lead to an improved therapeutic window and a more favorable safety profile compared to less selective CDK inhibitors. These preclinical findings strongly support the ongoing clinical development of INX-315 as a monotherapy for CCNE1-amplified tumors and in combination therapies to overcome resistance to established treatments like CDK4/6 inhibitors. The FDA has granted Fast Track designation for INX-315 for treating patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, underscoring its potential to address a significant unmet medical need.

References

The Critical Role of CCNE1 Amplification in the Efficacy of INX-315: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular rationale and compelling preclinical and clinical evidence supporting the development of INX-315, a potent and selective CDK2 inhibitor, for the treatment of cancers characterized by CCNE1 amplification. The amplification of the CCNE1 gene, which encodes the cell cycle regulator Cyclin E1, is a key oncogenic driver in a variety of solid tumors, including a significant subset of high-grade serous ovarian and breast cancers. This genetic alteration is frequently associated with aggressive disease, poor prognosis, and resistance to standard-of-care therapies, including platinum-based chemotherapy and CDK4/6 inhibitors.[1][2][3] INX-315 is being developed to address this critical unmet medical need.

The CCNE1-CDK2 Axis: A Prime Target in Oncology

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 to the S phase is a critical checkpoint, and it is here that the Cyclin E1-CDK2 complex plays a pivotal role.[3] Cyclin E1 binds to and activates Cyclin-Dependent Kinase 2 (CDK2), leading to the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.

In cancers with CCNE1 amplification, the overexpression of Cyclin E1 leads to hyperactivation of the CDK2 kinase. This aberrant activity results in uncontrolled cell cycle progression and relentless proliferation.[4] Furthermore, this hyperactivation can render cancer cells resistant to CDK4/6 inhibitors, which primarily target the Cyclin D-CDK4/6 axis, another key regulator of the G1-S transition. By selectively inhibiting CDK2, INX-315 directly targets the dysregulated pathway in CCNE1-amplified tumors, offering a rational and targeted therapeutic strategy.

Preclinical Evidence: INX-315 Demonstrates Potent and Selective Activity

A comprehensive body of preclinical research underscores the potential of INX-315 in CCNE1-amplified cancers. These studies, utilizing a range of in vitro and in vivo models, have consistently demonstrated the potent and selective anti-tumor activity of INX-315.

In Vitro Efficacy in CCNE1-Amplified Cancer Cell Lines

In a panel of cancer cell lines, INX-315 has shown marked selectivity for those with CCNE1 amplification. As summarized in the table below, cell lines with CCNE1 amplification exhibit significantly lower IC50 values for INX-315 compared to cell lines without this amplification. This demonstrates a clear dependency of these cancer cells on the CDK2 pathway for their survival and proliferation.

Cell LineCancer TypeCCNE1 AmplificationINX-315 IC50 (nM)Palbociclib IC50 (nM)
OVCAR3OvarianYes10-64>10,000
MKN1GastricYes~30>10,000
Various Ovarian No >1,000 Varies

Table 1: In Vitro Proliferation Inhibition by INX-315 in CCNE1-Amplified and Non-Amplified Cancer Cell Lines. Data compiled from preclinical studies.

Pharmacodynamic studies in these cell lines have confirmed that INX-315 treatment leads to a dose-dependent reduction in the phosphorylation of Rb and its downstream target, cyclin A2. This inhibition of the CDK2 pathway results in a G1 cell cycle arrest, thereby halting the proliferation of cancer cells.

In Vivo Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models

The anti-tumor efficacy of INX-315 has been further validated in in vivo studies using patient-derived xenograft (PDX) models of CCNE1-amplified ovarian and gastric cancers. In these models, oral administration of INX-315 resulted in significant tumor growth inhibition and, in some cases, tumor regression.

PDX ModelCancer TypeCCNE1 AmplificationINX-315 TreatmentOutcome
OV5398OvarianYesOral, dailyTumor stasis/regression
GA0103GastricYesOral, dailyTumor stasis/regression
GA0114GastricYesOral, dailyTumor stasis/regression

Table 2: In Vivo Efficacy of INX-315 in CCNE1-Amplified Patient-Derived Xenograft Models. Data compiled from preclinical studies.

These in vivo studies also demonstrated that INX-315 was well-tolerated, with no significant body weight loss observed in the treated animals.

Clinical Development: The INX-315-01 Trial

Based on the robust preclinical data, INX-315 is currently being evaluated in a Phase 1/2 clinical trial, INX-315-01 (NCT05735080), in patients with advanced solid tumors, including those with CCNE1 amplification. This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315.

INX-315-01 Study Design

The INX-315-01 trial is a multi-part study that includes dose escalation and expansion cohorts.

  • Part A (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of INX-315 monotherapy in patients with recurrent advanced/metastatic cancers, including those with CCNE1 amplification.

  • Part B (Dose Expansion): To further evaluate the safety and efficacy of INX-315 at the RP2D in a cohort of patients with CCNE1-amplified, platinum-resistant ovarian cancer.

  • Part C (Combination Therapy): To evaluate INX-315 in combination with other agents in specific patient populations.

Key Eligibility Criteria

The trial enrolls patients with advanced or metastatic solid tumors who have progressed on standard-of-care therapy. A key inclusion criterion for specific cohorts is the presence of CCNE1 gene amplification, which is determined by validated molecular assays.

Inclusion Criteria (Abbreviated):

  • Histologically confirmed advanced/metastatic solid tumor.

  • Documented CCNE1 gene amplification for enrollment in specific cohorts.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Exclusion Criteria (Abbreviated):

  • Prior treatment with a CDK2 inhibitor.

  • Active brain metastases.

  • Significant cardiovascular disease.

Preliminary Clinical Activity

Interim data from the dose-escalation portion of the INX-315-01 trial have been encouraging. In heavily pretreated patients with CCNE1-amplified high-grade serous ovarian cancer, INX-315 monotherapy has demonstrated anti-tumor activity, with partial responses and stable disease observed. The treatment has been generally well-tolerated.

Patient PopulationNPartial Response (PR)Stable Disease (SD)
CCNE1-amplified HGSOC/Fallopian Tube Cancer1020%80%

Table 3: Preliminary Efficacy of INX-315 in Patients with CCNE1-Amplified High-Grade Serous Ovarian/Fallopian Tube Cancer from the INX-315-01 Trial. Data as of December 2024.

These early clinical results provide a strong validation of the therapeutic hypothesis and support the continued development of INX-315 for this patient population with a high unmet medical need.

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a period of 6 days.

  • Viability Assessment: After the incubation period, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.

Western Blotting for Pharmacodynamic Markers
  • Cell Lysis: Cells treated with INX-315 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total Rb, phosphorylated Rb (Ser807/811), and cyclin A2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Patient-Derived Xenograft (PDX) Studies
  • Tumor Implantation: Tumor fragments from consenting patients with CCNE1-amplified cancers are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • Drug Administration: INX-315 is administered orally at various dose levels and schedules. The control group receives a vehicle.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors are collected for pharmacodynamic analysis by western blotting or immunohistochemistry to assess target engagement.

Detection of CCNE1 Amplification

CCNE1 amplification in patient tumor samples is typically identified using next-generation sequencing (NGS) based assays or fluorescence in situ hybridization (FISH). These assays are performed in CLIA-certified laboratories to ensure the accuracy and reliability of the results for patient selection in clinical trials.

Visualizing the Core Concepts

G cluster_0 Normal Cell Cycle Control cluster_1 CCNE1 Amplified Cancer CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates Rb_E2F Rb-E2F Complex E2F_free E2F Rb_E2F->E2F_free releases S_Phase S-Phase Entry E2F_free->S_Phase promotes CCNE1_amp CCNE1 Amplification CyclinE1 Cyclin E1 Overexpression CCNE1_amp->CyclinE1 CyclinE1_CDK2 Active Cyclin E1-CDK2 CyclinE1->CyclinE1_CDK2 CDK2 CDK2 CDK2->CyclinE1_CDK2 pRb_hyper Hyperphosphorylated pRb CyclinE1_CDK2->pRb_hyper hyperphosphorylates Uncontrolled_S_Phase Uncontrolled S-Phase Entry (Proliferation) pRb_hyper->Uncontrolled_S_Phase INX315 INX-315 INX315->CyclinE1_CDK2 inhibits

Caption: Signaling pathway in normal vs. CCNE1 amplified cancer and the mechanism of INX-315.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Development cell_lines CCNE1-amplified Cancer Cell Lines invitro_assays In Vitro Assays (Proliferation, Western Blot) cell_lines->invitro_assays pdx_models CCNE1-amplified PDX Models invivo_studies In Vivo Studies (Tumor Growth Inhibition) pdx_models->invivo_studies phase1_2 Phase 1/2 Trial (INX-315-01) invitro_assays->phase1_2 Positive Data Supports invivo_studies->phase1_2 Positive Data Supports patient_selection Patient Selection (CCNE1 Amplification) phase1_2->patient_selection endpoints Primary Endpoints: Safety, Tolerability, RP2D Secondary Endpoints: Efficacy (ORR, PFS) phase1_2->endpoints

Caption: Experimental workflow from preclinical evaluation to clinical development of INX-315.

G CCNE1_amp CCNE1 Amplification CDK2_hyper CDK2 Hyperactivation CCNE1_amp->CDK2_hyper leads to Uncontrolled_prolif Uncontrolled Cell Proliferation CDK2_hyper->Uncontrolled_prolif drives INX315_efficacy INX-315 Efficacy Uncontrolled_prolif->INX315_efficacy is sensitive to

Caption: Logical relationship between CCNE1 amplification and INX-315 efficacy.

Conclusion

The amplification of CCNE1 represents a clear, actionable biomarker for a targeted therapeutic approach. The selective CDK2 inhibitor, INX-315, has demonstrated compelling preclinical activity in CCNE1-amplified cancer models, and early clinical data from the INX-315-01 trial are promising. By directly targeting the dysregulated CCNE1-CDK2 axis, INX-315 holds the potential to become a valuable new treatment option for patients with these difficult-to-treat malignancies. Further clinical investigation is ongoing to fully elucidate the safety and efficacy of INX-315 in this patient population.

References

INX-315: A Novel CDK2 Inhibitor Targeting CDK4/6 Inhibitor-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated promising preclinical and clinical activity in overcoming this resistance. This document provides a comprehensive technical overview of INX-315, including its mechanism of action, preclinical data in resistant models, and early clinical findings. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

CDK4/6 inhibitors, in combination with endocrine therapy, have become a cornerstone of treatment for HR+/HER2- advanced or metastatic breast cancer, significantly improving progression-free survival.[1][2] These agents function by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to S phase.[1][2] However, a substantial number of patients either present with intrinsic resistance or develop acquired resistance over time, limiting the long-term efficacy of these therapies.[3]

Mechanisms of resistance to CDK4/6 inhibitors are multifaceted and often involve the reactivation of the cell cycle machinery through alternative pathways. A key mechanism is the aberrant activation of CDK2, which can compensate for the inhibition of CDK4/6 and drive cell proliferation. This has positioned CDK2 as a compelling therapeutic target to overcome resistance.

INX-315 is a novel, orally bioavailable small molecule inhibitor of CDK2. Preclinical studies have shown that INX-315 can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer models. This whitepaper will delve into the technical details of INX-315's activity, providing a valuable resource for the scientific community.

Mechanism of Action: Restoring Cell Cycle Control

INX-315 selectively targets and inhibits the activity of CDK2, a key regulator of the G1/S phase transition. In the context of CDK4/6 inhibitor resistance, where cancer cells may upregulate cyclin E1 (CCNE1) to activate CDK2, INX-315's mechanism is particularly relevant. By inhibiting CDK2, INX-315 prevents the phosphorylation of Rb and other substrates necessary for DNA replication, leading to cell cycle arrest and, in some cases, therapy-induced senescence.

The proposed mechanism of how INX-315 overcomes CDK4/6 inhibitor resistance is illustrated in the following signaling pathway diagram:

INX-315_Mechanism_of_Action cluster_0 CDK4/6 Inhibitor Sensitive cluster_1 CDK4/6 Inhibitor Resistant Growth_Factors Growth Factors Ras/MAPK_PI3K/Akt Ras/MAPK & PI3K/Akt Signaling Growth_Factors->Ras/MAPK_PI3K/Akt Cyclin_D Cyclin D Ras/MAPK_PI3K/Akt->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F G1_S_Progression_S G1/S Progression E2F->G1_S_Progression_S Transcription CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 Cyclin_E Cyclin E (CCNE1) CDK2_R CDK2 Cyclin_E->CDK2_R Rb_R Rb CDK2_R->Rb_R E2F_R E2F Rb_R->E2F_R G1_S_Progression_R G1/S Progression E2F_R->G1_S_Progression_R Transcription CDK46_Inhibitor_R CDK4/6 Inhibitor CDK46_R CDK4/6 CDK46_Inhibitor_R->CDK46_R INX315 INX-315 INX315->CDK2_R

Figure 1: Signaling pathway of INX-315 in overcoming CDK4/6 inhibitor resistance.

Preclinical Data

A robust body of preclinical evidence supports the development of INX-315 for CDK4/6 inhibitor-resistant breast cancer. Studies have utilized a variety of in vitro and in vivo models to characterize its efficacy.

In Vitro Studies

INX-315 has demonstrated potent anti-proliferative activity in CDK4/6 inhibitor-resistant breast cancer cell lines. The IC50 (half-maximal inhibitory concentration) values in various resistant cell lines are summarized below.

Cell LineResistance MechanismINX-315 IC50 (nM)Reference
MCF7-Palbo-RPalbociclib ResistantLow nanomolar
T47D-Abema-RAbemaciclib ResistantLow nanomolar
MCF7-Abema/Fulv-RAbemaciclib & Fulvestrant ResistantLow nanomolar

Table 1: In Vitro Potency of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines

Treatment with INX-315 induces a robust G1 cell cycle arrest in CDK4/6 inhibitor-resistant cells. This effect is consistent with its mechanism of action as a CDK2 inhibitor.

Cell LineTreatmentEffect on Cell CycleReference
MCF7-Palbo-RINX-315G1 Arrest
T47D-Abema-RINX-315G1 Arrest

Table 2: Effect of INX-315 on Cell Cycle Progression in Resistant Cell Lines

INX-315 treatment leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb) in CDK4/6 inhibitor-resistant cell lines, confirming target engagement and downstream pathway modulation.

Cell LineTreatmentpRb LevelsReference
MCF7-Palbo-RINX-315Decreased
T47D-Abema-RINX-315Decreased

Table 3: Effect of INX-315 on Rb Phosphorylation

In Vivo Studies: Patient-Derived Xenograft (PDX) Models

The efficacy of INX-315 has been evaluated in patient-derived xenograft (PDX) models of CDK4/6 inhibitor-resistant breast cancer. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant assessment of therapeutic response.

PDX ModelTreatmentOutcomeReference
CDK4/6i-Resistant Breast CancerINX-315Tumor Growth Inhibition

Table 4: In Vivo Efficacy of INX-315 in a PDX Model

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the preclinical evaluation of INX-315.

Cell Viability Assay (CTG Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of INX-315 in cancer cell lines.

  • Methodology:

    • Seed CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7-Palbo-R, T47D-Abema-R) in 96-well plates.

    • Treat cells with a serial dilution of INX-315 for a period of 6 days.

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis
  • Objective: To evaluate the effect of INX-315 on cell cycle progression.

  • Methodology:

    • Treat CDK4/6 inhibitor-resistant cells with INX-315 for 24 hours.

    • Harvest cells and fix them in ice-cold 70% ethanol.

    • Stain cells with a DNA intercalating dye (e.g., propidium iodide) and treat with RNase.

    • Analyze the DNA content of the cells using flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software.

Western Blotting for Rb Phosphorylation
  • Objective: To assess the phosphorylation status of the retinoblastoma protein (Rb) following INX-315 treatment.

  • Methodology:

    • Treat resistant breast cancer cells with INX-315 for 24 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser807/811) and total Rb.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated Rb levels to total Rb.

Patient-Derived Xenograft (PDX) Model
  • Objective: To evaluate the in vivo anti-tumor activity of INX-315 in a clinically relevant model.

  • Methodology:

    • Implant tumor fragments from patients with CDK4/6 inhibitor-resistant breast cancer subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer INX-315 orally to the treatment group according to the specified dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting, immunohistochemistry).

The following diagram illustrates a typical experimental workflow for evaluating INX-315 in preclinical models:

Experimental_Workflow Start Start: CDK4/6i Resistant Breast Cancer Models In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro->Cell_Viability Cell_Cycle Cell Cycle Analysis (G1 Arrest) In_Vitro->Cell_Cycle Western_Blot Western Blot (pRb Levels) In_Vitro->Western_Blot PDX_Model Patient-Derived Xenograft (PDX) Model In_Vivo->PDX_Model Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis PDX_Model->Data_Analysis Conclusion Conclusion: INX-315 demonstrates potential to overcome resistance Data_Analysis->Conclusion

Figure 2: General experimental workflow for preclinical evaluation of INX-315.

Clinical Development: The INX-315-01 Trial

INX-315 is currently being evaluated in a Phase 1/2 clinical trial, INX-315-01 (NCT05735080), in patients with advanced solid tumors, including those with HR+/HER2- breast cancer who have progressed on a prior CDK4/6 inhibitor regimen.

Trial Design

The INX-315-01 study is an open-label, dose-escalation and expansion trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315 as a monotherapy and in combination with other agents.

Preliminary Clinical Data

Interim results from the dose-escalation portion of the trial have been reported and are summarized below.

Patient PopulationNumber of PatientsPartial Response (PR)Stable Disease (SD)Reference
ER+/HER2- Breast Cancer (CDK4/6i Resistant)810%50%
CCNE1-amplified HGSOC/Fallopian Tube Cancer1020%80%

Table 5: Preliminary Efficacy of INX-315 Monotherapy in the INX-315-01 Trial

INX-315 monotherapy has been generally well-tolerated, with a manageable safety profile. The most common treatment-related adverse events reported were fatigue, decreased white blood cell count, diarrhea, anemia, and decreased neutrophil count.

Conclusion and Future Directions

INX-315 is a promising novel CDK2 inhibitor with a clear mechanism of action for overcoming resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. Preclinical data robustly support its efficacy in relevant models, and early clinical findings from the INX-315-01 trial are encouraging, demonstrating anti-tumor activity and a manageable safety profile.

Future research will focus on:

  • Further elucidation of biomarkers to predict response to INX-315.

  • Evaluation of INX-315 in combination with other targeted therapies to enhance efficacy and prevent the emergence of further resistance.

  • Expansion of clinical trials to larger patient cohorts to confirm the promising initial results.

The development of INX-315 represents a significant step forward in addressing the critical unmet need for effective therapies for patients with CDK4/6 inhibitor-resistant breast cancer.

References

Methodological & Application

INX-315 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) with potential antineoplastic activity.[1][2] By selectively targeting and inhibiting CDK2, INX-315 can induce cell cycle arrest and promote senescence, thereby controlling the proliferation of cancer cells.[3][4][5] Preclinical studies have demonstrated its efficacy in models of CCNE1-amplified cancers and in breast cancers that have developed resistance to CDK4/6 inhibitors. These notes provide detailed protocols for the use of INX-315 in in vivo mouse models based on available preclinical data.

Mechanism of Action

INX-315 is a potent and selective inhibitor of CDK2. CDK2, in complex with cyclin E, plays a crucial role in the transition of the cell cycle from the G1 to the S phase. In cancers with amplification of the CCNE1 gene, which encodes cyclin E1, there is aberrant CDK2 activity, leading to uncontrolled cell proliferation. INX-315 selectively binds to and inhibits CDK2, leading to the hypophosphorylation of the retinoblastoma protein (Rb). This action prevents the release of the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting tumor growth.

INX-315_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression (G1/S Transition) cluster_1 Action of INX-315 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates E2F E2F S_Phase S-Phase Genes E2F->S_Phase activates Progression Cell Cycle Progression S_Phase->Progression INX315 INX-315 CDK2_inhibited CDK2 (inhibited) INX315->CDK2_inhibited inhibits Rb_hypo Rb (hypophosphorylated) E2F_bound E2F (sequestered) Rb_hypo->E2F_bound sequesters Arrest G1 Arrest E2F_bound->Arrest leads to Experimental_Workflow start Start acclimatize Animal Acclimatization start->acclimatize implant Tumor Cell/Fragment Implantation acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize treat Treatment Administration (INX-315 or Vehicle) randomize->treat monitor_bw Monitor Body Weight treat->monitor_bw ongoing endpoint Study Endpoint treat->endpoint after specified duration monitor_bw->treat euthanize Euthanasia & Tumor Excision endpoint->euthanize analyze Data Analysis (Tumor Volume, Weight, Biomarkers) euthanize->analyze end End analyze->end

References

Techniques for Assessing INX-315-Induced Senescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Preclinical studies have demonstrated that INX-315 can induce cell cycle arrest and a phenotype resembling therapy-induced senescence (TIS) in cancer cells, particularly in the context of CCNE1-amplified cancers and those resistant to CDK4/6 inhibitors.[1] This application note provides a comprehensive overview of the key techniques and detailed protocols for assessing cellular senescence induced by INX-315, enabling researchers to accurately characterize its cytostatic effects.

Cellular senescence is a state of irreversible cell cycle arrest accompanied by characteristic morphological and molecular changes. Key hallmarks include the absence of proliferative markers, increased activity of senescence-associated β-galactosidase (SA-β-gal), upregulation of cell cycle inhibitors like p16INK4A and p21WAF1/Cip1, the presence of persistent DNA damage foci (γ-H2AX), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).

Core Assessment Techniques

A multi-faceted approach is recommended for the robust assessment of INX-315-induced senescence. The following table summarizes the key markers and corresponding assessment methods.

Senescence HallmarkKey MarkersPrimary Assessment Technique(s)
Cell Cycle Arrest Absence of proliferationCell proliferation assays (e.g., BrdU/EdU incorporation), Cell cycle analysis (flow cytometry)
Upregulation of CDKIsWestern Blotting, Immunofluorescence, qRT-PCR for p16INK4a and p21WAF1/Cip1
Morphological Changes Increased cell and nuclear sizeBrightfield/Phase-contrast microscopy, High-content imaging with nuclear and cytoplasmic staining
Lysosomal Activity Increased SA-β-gal activitySenescence-Associated β-Galactosidase (SA-β-gal) Staining
DNA Damage Response Persistent DNA damage fociImmunofluorescence for γ-H2AX
Secretory Phenotype Secretion of SASP factorsELISA, Multiplex cytokine arrays (e.g., Luminex), qRT-PCR for SASP factor mRNAs

Quantitative Data Summary from Preclinical Studies of INX-315

The following tables summarize quantitative findings from preclinical studies assessing INX-315-induced senescence in various cancer cell lines.

Table 1: Effect of INX-315 on Cell Viability

Cell LineCancer TypeINX-315 IC50 (nM)Treatment Duration
OVCAR-3Ovarian30-1006 days
MKN1Gastric~1006 days
MCF7Breast>10006 days
T47DBreast>10006 days

Data adapted from studies on INX-315's effect on cell viability.

Table 2: Induction of Senescence Markers by INX-315

Cell LineINX-315 Concentration (nM)Treatment DurationSA-β-gal Positive Cells (%)Fold Increase in Nuclear Size
OVCAR-33007 daysSignificant Increase~1.5
MKN13007 daysSignificant Increase~2.0

Data adapted from studies quantifying senescence markers following INX-315 treatment.

Experimental Protocols

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the qualitative and semi-quantitative assessment of SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

  • Cell culture plates (6-well or 12-well)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

    • 40 mM Citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Brightfield microscope

Procedure:

  • Plate cells in multi-well plates and treat with INX-315 at the desired concentrations for the indicated duration (e.g., 7 days). Include a vehicle-treated control.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.

  • Incubate the plates at 37°C in a non-CO2 incubator for 12-16 hours. Protect from light.

  • Check for the development of a blue color under a microscope. Senescent cells will stain blue.

  • For documentation, wash the cells with PBS and store them in PBS at 4°C.

  • Image the cells using a brightfield microscope. The percentage of blue-staining cells can be quantified by counting at least 200 cells from multiple random fields.

Protocol 2: Immunofluorescence for p21 and γ-H2AX

This protocol details the detection of the cell cycle inhibitor p21 and the DNA damage marker γ-H2AX by immunofluorescence.

Materials:

  • Cells cultured on glass coverslips in multi-well plates

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

  • Primary antibodies: Rabbit anti-p21 and Mouse anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Plate cells on coverslips and treat with INX-315 and controls.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount coverslips onto microscope slides using mounting medium.

  • Image using a fluorescence microscope. Quantify the fluorescence intensity and the number of γ-H2AX foci per nucleus using appropriate software (e.g., ImageJ).

Protocol 3: Analysis of the Senescence-Associated Secretory Phenotype (SASP) by ELISA

This protocol describes the quantification of a key SASP factor, Interleukin-6 (IL-6), in conditioned media from INX-315-treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Conditioned media from INX-315-treated and control cells

  • Human IL-6 ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Treat cells with INX-315 for the desired duration.

  • Two days before collecting the conditioned media, wash the cells with PBS and replace the culture medium with serum-free medium to reduce background from serum proteins.

  • Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.

  • Store the supernatant at -80°C or proceed directly with the ELISA.

  • Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with an IL-6 capture antibody.

    • Incubating to allow IL-6 to bind.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing.

    • Adding the enzyme substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve. Normalize the results to the cell number.

Visualizations

INX315_Pathway INX315 INX-315 CDK2_CyclinE CDK2/Cyclin E INX315->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb (inactive) G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CellCycleArrest Cell Cycle Arrest Senescence Senescence CellCycleArrest->Senescence

Caption: INX-315 mechanism of action leading to senescence.

Senescence_Assessment_Workflow cluster_treatment Cell Treatment cluster_assays Senescence Assays cluster_analysis Data Analysis start Plate Cells treat Treat with INX-315 start->treat sa_beta_gal SA-β-gal Staining treat->sa_beta_gal if_staining Immunofluorescence (p21, γ-H2AX) treat->if_staining sasp_analysis SASP Analysis (ELISA) treat->sasp_analysis quant_morphology Quantify Morphology & SA-β-gal sa_beta_gal->quant_morphology quant_if Quantify Protein Expression & DNA Damage Foci if_staining->quant_if quant_sasp Quantify Cytokine Levels sasp_analysis->quant_sasp

Caption: Experimental workflow for assessing INX-315-induced senescence.

Senescence_Hallmarks Senescence INX-315-Induced Senescence Hallmarks Hallmarks Cell Cycle Arrest SA-β-gal Activity DNA Damage Response SASP Senescence->Hallmarks:f0 Markers Key Markers ↑ p21 / p16 ↑ Blue Staining ↑ γ-H2AX foci ↑ IL-6, IL-8 Hallmarks:f1->Markers:f1 Hallmarks:f2->Markers:f2 Hallmarks:f3->Markers:f3 Hallmarks:f4->Markers:f4

Caption: Key hallmarks and markers of cellular senescence.

References

Measuring the Effect of INX-315 on Retinoblastoma (Rb) Protein Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Phosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to the release of E2F, allowing for cell cycle progression.[1] Dysregulation of the CDK-Rb pathway is a common feature in many cancers.[2]

INX-315 is a potent and selective inhibitor of CDK2.[3][4][5] By inhibiting CDK2, INX-315 is expected to decrease the phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation. Preclinical studies have demonstrated that INX-315 promotes Rb hypophosphorylation and shows efficacy in cancer models with dysregulated CDK2 activity, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors.

These application notes provide detailed protocols for measuring the effect of INX-315 on the phosphorylation status of Rb in cancer cell lines. The primary methods described are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the impact of INX-315 on Rb phosphorylation.

cluster_0 INX-315 Mechanism of Action CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb CDK2_CyclinE->Rb Phosphorylates INX315 INX-315 INX315->CDK2_CyclinE Inhibits E2F E2F Rb->E2F Binds and Inhibits pRb p-Rb (Inactive) pRb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: INX-315 inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of Rb and subsequent G1-S phase transition.

cluster_1 Experimental Workflow cluster_2 Analysis Methods start Cancer Cell Culture (e.g., OVCAR3, MKN1) treatment Treat with INX-315 (Dose-Response and Time-Course) start->treatment harvest Cell Lysis and Protein Extraction treatment->harvest quantification Protein Quantification (e.g., BCA Assay) harvest->quantification western Western Blot quantification->western elisa ELISA quantification->elisa flow Flow Cytometry quantification->flow data_analysis Data Analysis and Interpretation western->data_analysis elisa->data_analysis flow->data_analysis

Caption: General workflow for assessing the effect of INX-315 on Rb phosphorylation.

Data Presentation

Quantitative data from the following protocols should be summarized in tables for clear comparison.

Table 1: Western Blot Densitometry Analysis

Treatment GroupINX-315 Conc. (nM)p-Rb (Ser780) IntensityTotal Rb Intensityp-Rb/Total Rb RatioFold Change vs. Control
Vehicle Control01.0
INX-31510
INX-31530
INX-315100
INX-315300

Table 2: ELISA Absorbance Data

Treatment GroupINX-315 Conc. (nM)Absorbance at 450 nm (p-Rb)Absorbance at 450 nm (Total Rb)p-Rb/Total Rb Ratio% Inhibition of Rb Phosphorylation
Vehicle Control00
INX-31510
INX-31530
INX-315100
INX-315300

Table 3: Flow Cytometry Median Fluorescence Intensity (MFI)

| Treatment Group | INX-315 Conc. (nM) | MFI of p-Rb Positive Cells | % of p-Rb Positive Cells | |---|---|---| | Vehicle Control | 0 | | | | INX-315 | 10 | | | | INX-315 | 30 | | | | INX-315 | 100 | | | | INX-315 | 300 | | |

Experimental Protocols

Cell Culture and Treatment with INX-315
  • Cell Lines: Select appropriate cancer cell lines. Cell lines with known CCNE1 amplification (e.g., OVCAR3) or those resistant to CDK4/6 inhibitors are suitable models.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) and allow them to adhere and reach 60-70% confluency.

  • INX-315 Preparation: Prepare a stock solution of INX-315 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 30, 100, 300 nM). A vehicle control (DMSO) should be included.

  • Treatment: Remove the culture medium and add the medium containing the different concentrations of INX-315 or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24 hours).

Protocol for Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is adapted for the detection of phosphorylated and total Rb.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (e.g., Ser780, Ser807/811)

    • Mouse anti-total Rb

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-p-Rb or anti-total Rb) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 8.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total Rb and a loading control.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the p-Rb signal to the total Rb signal.

Protocol for ELISA

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. Sandwich ELISA kits are commercially available for the detection of phosphorylated and total Rb.

Materials:

  • Phospho-Rb and Total Rb ELISA kits (follow the manufacturer's instructions)

  • Cell lysis buffer (as provided in the kit or a compatible buffer)

  • Wash buffer

  • Detection antibody (HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

General Procedure (adapt based on kit instructions):

  • Sample Preparation:

    • Lyse cells treated with INX-315 as described in the Western Blot protocol or according to the ELISA kit manual.

    • Quantify the protein concentration.

    • Dilute the lysates to the recommended concentration range for the assay.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate pre-coated with a capture antibody.

    • Incubate for the recommended time to allow the target protein to bind.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody.

    • Incubate to allow the formation of an antibody-protein-antibody "sandwich".

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody or streptavidin-HRP.

    • Wash the wells.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the standards provided.

    • Determine the concentration of p-Rb and total Rb in the samples from the standard curve.

    • Calculate the ratio of p-Rb to total Rb for each treatment condition.

Protocol for Flow Cytometry

Flow cytometry can be used to measure protein phosphorylation at the single-cell level.

Materials:

  • Fixation buffer (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., methanol or a detergent-based buffer)

  • Fluorochrome-conjugated anti-phospho-Rb antibody

  • Staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells treated with INX-315 by trypsinization.

    • Wash the cells with PBS.

  • Fixation:

    • Fix the cells with a fixation buffer for 10-15 minutes at room temperature to preserve the cell structure and protein phosphorylation state.

  • Permeabilization:

    • Permeabilize the cells with a permeabilization buffer to allow the antibody to access intracellular proteins. The choice of permeabilization agent can affect the epitope availability.

  • Antibody Staining:

    • Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-Rb antibody for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Wash the cells with staining buffer to remove unbound antibody.

  • Data Acquisition:

    • Resuspend the cells in staining buffer.

    • Acquire the data on a flow cytometer, collecting fluorescence signals from a sufficient number of cells (e.g., 10,000-20,000 events).

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of the p-Rb signal and the percentage of p-Rb positive cells for each treatment condition.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the effect of the CDK2 inhibitor INX-315 on Rb phosphorylation. By employing Western Blotting, ELISA, and Flow Cytometry, investigators can obtain robust quantitative data to elucidate the mechanism of action of INX-315 and its potential as a therapeutic agent in cancers with a dysregulated CDK2-Rb axis. The provided diagrams and data presentation tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for INX-315 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a driver of tumorigenesis in various cancers, including certain types of ovarian and gastric cancers.[4][5] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of INX-315 in CCNE1-amplified cancers, highlighting its therapeutic potential.

These application notes provide a comprehensive overview of the use of INX-315 in PDX models, including detailed experimental protocols and a summary of key preclinical findings.

Mechanism of Action and Signaling Pathway

INX-315 selectively targets and inhibits the kinase activity of CDK2. In cancer cells with aberrant CDK2 activation (e.g., due to CCNE1 amplification), this inhibition leads to the hypophosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains in its active, tumor-suppressive state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This results in a G1 cell cycle arrest and the induction of a senescence-like state, ultimately leading to the inhibition of tumor growth.

INX315_Pathway cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Therapeutic Intervention CyclinE Cyclin E1 (CCNE1 amplified) Active_CDK2 Active Cyclin E/CDK2 Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 Rb Rb Active_CDK2->Rb Phosphorylation Cell_Cycle_Arrest G1 Cell Cycle Arrest & Senescence pRb pRb (Inactive) E2F E2F Rb->E2F Binds and Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition INX315 INX-315 INX315->Active_CDK2 Inhibits

Figure 1. INX-315 Signaling Pathway in CCNE1-Amplified Cancer Cells.

Data Presentation: In Vivo Efficacy of INX-315 in PDX Models

The following tables summarize the tumor growth inhibition observed in various CCNE1-amplified patient-derived xenograft models treated with INX-315.

PDX Model Cancer Type Treatment Group Dose & Schedule Treatment Duration Tumor Growth Inhibition (TGI) / Outcome Reference
GA0103GastricINX-315100 mg/kg, BID, p.o.56 daysTumor Stasis
GA0114GastricINX-315100 mg/kg, BID, p.o.35 days95% TGI
OV5398OvarianINX-315100 mg/kg, BID, p.o.56 daysTumor Regression
OVCAR3 (CDX)OvarianINX-315100 mg/kg, BID, i.p.42 daysTumor Stasis
OVCAR3 (CDX)OvarianINX-315200 mg/kg, QD, i.p.42 days89% TGI

TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily; p.o.: Oral gavage; i.p.: Intraperitoneal injection; CDX: Cell line-derived xenograft.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of INX-315 and general best practices for PDX model research.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the subcutaneous implantation of fresh tumor tissue from patients into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Surgical instruments (scalpels, forceps)

  • Culture medium (e.g., DMEM/F12)

  • Matrigel (optional)

  • Anesthetics and analgesics

Procedure:

  • Tumor Tissue Preparation:

    • Immediately place the collected tumor tissue in sterile culture medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS.

    • Mince the tumor tissue into small fragments (approximately 3x3x3 mm).

  • Animal Preparation:

    • Anesthetize the immunodeficient mouse using an approved protocol.

    • Shave and sterilize the implantation site (typically the flank).

  • Implantation:

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care and Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice for tumor engraftment and growth.

    • Tumor growth can be monitored by caliper measurements.

    • Once tumors reach a predetermined size (e.g., 1.5 cm in diameter), they can be harvested for passaging into subsequent generations of mice (F1, F2, etc.).

PDX_Workflow Patient Patient with Tumor Tumor_Collection Tumor Tissue Collection (Sterile) Patient->Tumor_Collection Tissue_Processing Tissue Mincing (3x3x3 mm fragments) Tumor_Collection->Tissue_Processing Implantation Subcutaneous Implantation Tissue_Processing->Implantation Mouse Immunodeficient Mouse Mouse->Implantation Tumor_Growth Tumor Growth Monitoring (Caliper Measurements) Implantation->Tumor_Growth Passaging Serial Passaging (e.g., to F1, F2 generations) Tumor_Growth->Passaging

Figure 2. Workflow for the Establishment of Patient-Derived Xenograft (PDX) Models.

Protocol 2: In Vivo Efficacy Study of INX-315 in PDX Models

This protocol outlines a typical in vivo study to evaluate the anti-tumor activity of INX-315.

Materials:

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

  • INX-315 formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for mouse weight

Procedure:

  • Tumor Growth and Randomization:

    • Once tumors in PDX-bearing mice reach the desired size, randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Administer INX-315 (e.g., 100 mg/kg) or vehicle control to the respective groups via oral gavage twice daily.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint:

    • Continue treatment for the specified duration (e.g., 35-56 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Protocol 3: Western Blot Analysis of PDX Tumor Tissue

This protocol describes the detection of key proteins in the INX-315 signaling pathway from tumor lysates.

Materials:

  • Harvested PDX tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-total Rb, anti-Cyclin A2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation:

    • Homogenize the tumor tissue in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cancer cells treated with INX-315 in vitro.

Materials:

  • Cancer cell lines (e.g., OVCAR3, MKN1)

  • INX-315

  • Culture medium and supplements

  • Trypsin-EDTA

  • Ice-cold PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed the cancer cells and allow them to adhere.

    • Treat the cells with various concentrations of INX-315 or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

The use of patient-derived xenograft models has been instrumental in the preclinical evaluation of INX-315, demonstrating its efficacy in CCNE1-amplified gastric and ovarian cancers. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of INX-315 and other CDK2 inhibitors in relevant cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel cancer therapies.

References

Application of INX-315 in CCNE1-Amplified Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] In ovarian cancer, amplification of the CCNE1 gene, which encodes the CDK2 activator Cyclin E1, is a common oncogenic driver associated with aggressive disease and resistance to platinum-based chemotherapy.[1][2] Aberrant CDK2 activity, driven by Cyclin E1 overexpression, promotes uncontrolled cell cycle progression from the G1 to S phase.[3][4] INX-315 selectively targets this dependency, inducing cell cycle arrest and inhibiting the proliferation of CCNE1-amplified cancer cells. These application notes provide detailed protocols for evaluating the efficacy of INX-315 in CCNE1-amplified ovarian cancer cell lines.

Signaling Pathway and Mechanism of Action

The Cyclin E1/CDK2 complex plays a pivotal role in the G1/S phase transition of the cell cycle. Amplification of CCNE1 leads to the overexpression of Cyclin E1 protein and subsequent hyperactivation of CDK2. This results in the hyperphosphorylation of the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry, leading to uncontrolled cell proliferation. INX-315 inhibits CDK2, preventing Rb phosphorylation and causing a G1 cell cycle arrest.

INX-315_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression (G1/S Transition) cluster_1 CCNE1-Amplified Ovarian Cancer cluster_2 Intervention with INX-315 CyclinE1 Cyclin E1 CyclinE1_CDK2 Cyclin E1/CDK2 Complex CyclinE1->CyclinE1_CDK2 CDK2 CDK2 CDK2->CyclinE1_CDK2 Rb Rb CyclinE1_CDK2->Rb Phosphorylation Rb_E2F Rb-E2F (Inactive) E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->Rb Rb_E2F->E2F G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CCNE1_amp CCNE1 Amplification High_CyclinE1 High Cyclin E1 CCNE1_amp->High_CyclinE1 Hyperactive_CDK2 Hyperactive Cyclin E1/CDK2 High_CyclinE1->Hyperactive_CDK2 pRb pRb (Inactive) Hyperactive_CDK2->pRb Hyperphosphorylation Free_E2F Free E2F pRb->Free_E2F Release Uncontrolled_Proliferation Uncontrolled Proliferation Free_E2F->Uncontrolled_Proliferation INX315 INX-315 Blocked_CDK2 Hyperactive Cyclin E1/CDK2 INX315->Blocked_CDK2 Inhibition Hypo_Rb Hypophosphorylated Rb (Active) Blocked_CDK2->Hypo_Rb Phosphorylation Blocked G1_Arrest G1 Cell Cycle Arrest Hypo_Rb->G1_Arrest

Caption: Mechanism of INX-315 in CCNE1-amplified ovarian cancer.

Data Presentation

In Vitro Efficacy of INX-315 in Ovarian Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of INX-315 in a panel of CCNE1-amplified and non-amplified ovarian cancer cell lines.

Cell LineCCNE1 StatusINX-315 IC50 (nM)
OVCAR3Amplified10 - 64
OVCAR4Amplified10 - 64
KURAMOCHIAmplified10 - 64
OVCAR8Gain>1000
SKOV3Not Amplified>1000
IGROV1Not Amplified>1000

Note: The IC50 values are presented as a range based on available preclinical data. Specific values may vary depending on experimental conditions.

CCNE1 Amplification Status and Protein Expression

The table below provides an overview of the CCNE1 gene copy number and relative Cyclin E1 protein expression in commonly used ovarian cancer cell lines.

Cell LineCCNE1 Gene Copy NumberCyclin E1 Protein Expression
OVCAR3Amplified (CN >10)High
OVCAR4AmplifiedHigh
KURAMOCHIAmplifiedHigh
OVCAR8GainModerate
SKOV3NormalLow
IGROV1NormalLow

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of INX-315 in CCNE1-amplified ovarian cancer cell lines.

Experimental_Workflow start Start cell_culture Cell Culture of Ovarian Cancer Lines start->cell_culture inx315_treatment INX-315 Treatment cell_culture->inx315_treatment cell_viability Cell Viability Assay (CellTiter-Glo) inx315_treatment->cell_viability western_blot Western Blot Analysis (pRb, Total Rb) inx315_treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) inx315_treatment->cell_cycle data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating INX-315.
Cell Culture

  • Cell Lines:

    • CCNE1-amplified: OVCAR3, OVCAR4, KURAMOCHI

    • CCNE1 non-amplified (control): SKOV3, IGROV1, OVCAR8

  • Culture Media:

    • OVCAR3, OVCAR4, KURAMOCHI, OVCAR8: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for OVCAR3, 0.01 mg/mL insulin.

    • SKOV3, IGROV1: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Materials:

    • Ovarian cancer cell lines

    • INX-315

    • 96-well opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of INX-315 (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate IC50 values using a non-linear regression analysis.

Western Blot Analysis for Rb Phosphorylation

This protocol is for detecting the phosphorylation status of Rb at Serine 807/811.

  • Materials:

    • Ovarian cancer cell lines

    • INX-315

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies:

      • Phospho-Rb (Ser807/811) (Cell Signaling Technology, #9308)

      • Total Rb (Cell Signaling Technology, #9309)

      • β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with INX-315 (e.g., 100 nM and 300 nM) or vehicle (DMSO) for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Ovarian cancer cell lines

    • INX-315

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with INX-315 (e.g., 100 nM and 300 nM) or vehicle (DMSO) for 24 hours.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at 4°C for at least 2 hours or overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion

INX-315 demonstrates selective and potent activity against CCNE1-amplified ovarian cancer cell lines by inducing G1 cell cycle arrest through the inhibition of CDK2 and subsequent reduction of Rb phosphorylation. The provided protocols offer a framework for researchers to investigate the application of INX-315 and similar CDK2 inhibitors in this molecularly defined subset of ovarian cancer. Further investigation into the in vivo efficacy and potential combination therapies is warranted to translate these preclinical findings into clinical benefits for patients with CCNE1-amplified ovarian cancer.

References

Application Notes and Protocols: Overcoming Palbociclib Resistance in MCF7 Cells with INX-315

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, have significantly improved outcomes for patients with estrogen receptor-positive (ER+) breast cancer. However, the development of acquired resistance to these agents presents a major clinical challenge.[1][2] Resistance mechanisms are multifaceted and can involve the upregulation of other cell cycle components, such as Cyclin E-CDK2 activity, which allows cancer cells to bypass the G1 checkpoint block imposed by CDK4/6 inhibitors.[3][4]

INX-315 is a potent and selective inhibitor of CDK2.[5] Preclinical studies have demonstrated that INX-315 can effectively overcome resistance to CDK4/6 inhibitors in breast cancer models. By targeting the CDK2 escape pathway, INX-315 in combination with a CDK4/6 inhibitor can re-establish cell cycle control and suppress the proliferation of resistant cancer cells.

These application notes provide a comprehensive overview and detailed protocols for utilizing INX-315 to overcome palbociclib resistance in the human breast cancer cell line MCF7.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in palbociclib resistance and the experimental workflow to evaluate the efficacy of INX-315.

palbociclib_resistance_pathway cluster_0 Normal Cell Cycle Progression (G1-S) cluster_1 Palbociclib Action cluster_2 Resistance Mechanism cluster_3 INX-315 Intervention Mitogens Mitogens CyclinD_CDK46 CyclinD_CDK46 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_phase_genes S_phase_genes E2F->S_phase_genes activates transcription of Cell_Cycle_Progression Cell_Cycle_Progression S_phase_genes->Cell_Cycle_Progression leads to Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates (bypass) INX315 INX-315 INX315->CyclinE_CDK2 inhibits

Caption: Signaling pathway of palbociclib resistance and INX-315 intervention.

experimental_workflow start Start: Palbociclib-Resistant MCF7 Cells treatment Treat with: 1. Vehicle Control 2. Palbociclib 3. INX-315 4. Palbociclib + INX-315 start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (pRb, Rb, Cyclin E, CDK2) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating INX-315 in palbociclib-resistant cells.

Data Presentation

The following tables summarize the expected quantitative data from key experiments.

Table 1: Cell Viability (IC50) in Palbociclib-Resistant MCF7 Cells

CompoundParental MCF7 IC50 (nM)Palbociclib-Resistant MCF7 IC50
Palbociclib~750>10,000
INX-315Not specifiedLow nanomolar range
Palbociclib + INX-315 (1 µM)Not applicable113

Table 2: Cell Cycle Distribution in Palbociclib-Resistant MCF7 Cells after Treatment

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle ControlBaselineBaselineBaseline
Palbociclib (1 µM)No significant changeNo significant changeNo significant change
INX-315IncreasedDecreasedMinimal change
Palbociclib + INX-315Markedly IncreasedMarkedly Decreased (elimination of S phase cells)Minimal change

Table 3: Protein Expression and Phosphorylation Changes

TreatmentpRb (Ser780/807/811)Total RbCyclin ECDK2
Vehicle Control++++++++++
Palbociclib++++++++++
INX-315++++++++
Palbociclib + INX-315-+++++++
Note: '+' indicates relative protein expression/phosphorylation levels.

Experimental Protocols

Protocol 1: Culture of Palbociclib-Resistant MCF7 Cells
  • Cell Line Maintenance : Culture MCF7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Generation of Resistant Cells : To generate palbociclib-resistant MCF7 cells (MCF7-PR), continuously expose parental MCF7 cells to increasing concentrations of palbociclib over several months. Start with a low concentration (e.g., 100 nM) and gradually increase the dose as cells develop resistance.

  • Maintenance of Resistant Cells : Culture the established MCF7-PR cell line in the presence of a maintenance dose of palbociclib (e.g., 1 µM) to ensure the resistant phenotype is maintained.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding : Seed MCF7-PR cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment : Prepare serial dilutions of INX-315, palbociclib, and the combination in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation : Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values by plotting cell viability against drug concentration using appropriate software.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment : Seed MCF7-PR cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of INX-315, palbociclib, or the combination for 48 hours.

  • Cell Harvesting : Harvest the cells by trypsinization.

  • Fixation : Wash the cells with ice-cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry : Analyze the samples on a flow cytometer.

  • Data Analysis : Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 4: Western Blot Analysis
  • Protein Extraction : After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against pRb (Ser780, Ser807/811), total Rb, Cyclin E, CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The selective CDK2 inhibitor INX-315 presents a promising strategy to overcome acquired resistance to the CDK4/6 inhibitor palbociclib in ER+ breast cancer cells. By targeting the CDK2-mediated bypass pathway, the combination of INX-315 and palbociclib can effectively restore cell cycle control, leading to decreased cell proliferation and G1 arrest in resistant MCF7 cells. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this combination therapy in a preclinical setting.

References

Application Notes and Protocols for INX-315 and Fulvestrant Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to its degradation.[2] The combination of INX-315 and fulvestrant is under investigation as a therapeutic strategy for hormone receptor-positive (HR+), HER2-negative breast cancer, particularly in cases that have developed resistance to CDK4/6 inhibitors.[3][4]

These application notes provide an overview of the preclinical and clinical context for this combination therapy, along with detailed protocols for in vitro and in vivo experimental evaluation.

Mechanism of Action and Therapeutic Rationale

In HR+ breast cancer, the estrogen receptor signaling pathway is a key driver of tumor growth. Endocrine therapies like fulvestrant target this pathway by degrading the estrogen receptor. However, resistance to these therapies can emerge, often through the activation of alternative signaling pathways that promote cell cycle progression independent of ER.

One key mechanism of resistance to CDK4/6 inhibitors is the amplification or overexpression of Cyclin E1 (CCNE1), which activates CDK2 and drives the G1 to S phase transition of the cell cycle.[5] By selectively inhibiting CDK2, INX-315 can restore cell cycle control in these resistant tumors. The combination with fulvestrant provides a dual-pronged attack, targeting both the ER signaling pathway and the CDK2-mediated cell cycle progression. Preclinical studies have shown that INX-315 can re-sensitize CDK4/6 inhibitor-resistant cells to endocrine therapy.

Preclinical Data Summary

Preclinical studies have demonstrated the potential of INX-315 in combination with fulvestrant in CDK4/6 inhibitor-resistant breast cancer models.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of INX-315 in various CDK4/6 inhibitor-resistant breast cancer cell lines.

Cell LineResistance ProfileINX-315 IC50 (nM)
T47D-FRFulvestrant ResistantLow nanomolar
T47D-LYRAbemaciclib ResistantLow nanomolar
T47D-LYFRAbemaciclib and Fulvestrant ResistantLow nanomolar
MCF7-FRFulvestrant ResistantLow nanomolar
MCF7-LYRAbemaciclib ResistantLow nanomolar
MCF7-LYFRAbemaciclib and Fulvestrant ResistantLow nanomolar

Data adapted from Incyclix Bio preclinical poster.

Key Preclinical Findings:
  • INX-315 demonstrates potent, single-digit nanomolar IC50 values in CDK4/6i-resistant cell lines.

  • The combination of INX-315 with a CDK4/6 inhibitor leads to a reduction in phosphorylated retinoblastoma protein (pRb).

  • INX-315 induces a G1 cell cycle arrest in CDK4/6i-resistant cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of INX-315 and fulvestrant.

In Vitro Cell Viability Assay

Objective: To determine the effect of INX-315 and fulvestrant, alone and in combination, on the viability of CDK4/6 inhibitor-resistant breast cancer cells.

Materials:

  • CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., T47D-LYR, MCF7-LYR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • INX-315 (powder, to be dissolved in DMSO)

  • Fulvestrant (solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation and Addition:

    • Prepare a stock solution of INX-315 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of INX-315 and fulvestrant in complete medium. For combination treatments, prepare a matrix of concentrations. Suggested concentrations to test for INX-315 are in the low nanomolar range (e.g., 1-100 nM) and for fulvestrant, a concentration of 100 nM can be used.

    • Add 100 µL of the drug solutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curves and calculate the IC50 values for each treatment condition.

    • Use software such as CompuSyn to determine synergy between INX-315 and fulvestrant.

Western Blot Analysis

Objective: To assess the effect of INX-315 and fulvestrant on the expression and phosphorylation of key proteins in the cell cycle and ER signaling pathways, such as Rb, pRb, and ERα.

Materials:

  • CDK4/6 inhibitor-resistant breast cancer cells

  • 6-well cell culture plates

  • INX-315

  • Fulvestrant

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Rb, rabbit anti-phospho-Rb (Ser807/811), rabbit anti-ERα)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with INX-315 (e.g., 100 nM or 300 nM) and/or fulvestrant (e.g., 100 nM) for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INX-315 and fulvestrant combination therapy in a preclinical mouse model of CDK4/6 inhibitor-resistant breast cancer.

Materials:

  • Female immunodeficient mice (e.g., NSG mice)

  • CDK4/6 inhibitor-resistant breast cancer cells (e.g., MCF7-LYR)

  • Matrigel

  • INX-315 (formulated for oral gavage)

  • Fulvestrant (formulated for subcutaneous or intramuscular injection)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, INX-315 alone, fulvestrant alone, INX-315 + fulvestrant).

  • Drug Administration:

    • Administer INX-315 orally (e.g., daily or twice daily).

    • Administer fulvestrant via subcutaneous or intramuscular injection (e.g., once weekly).

  • Monitoring and Efficacy Assessment:

    • Monitor tumor growth and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Clinical Trial Protocol Overview: INX-315-01

The ongoing Phase 1/2 clinical trial, INX-315-01 (NCT05735080), is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315 alone and in combination with other agents, including fulvestrant.

Study Part Treatment Arms Patient Population
Part A INX-315 monotherapy dose escalation; INX-315 in combination with fulvestrantPatients with recurrent advanced/metastatic cancer, including HR+/HER2- breast cancer who progressed on a prior CDK4/6i regimen, and CCNE1-amplified solid tumors.
Part B INX-315 monotherapy dose expansionPatients with CCNE1-amplified, platinum-resistant/refractory epithelial ovarian cancer.
Part C INX-315 in combination with abemaciclib and fulvestrantPatients with advanced or metastatic HR+/HER2- breast cancer.

Key Eligibility Criteria:

  • Adults aged 18 years or older.

  • ECOG performance status of 0 or 1.

  • Measurable disease per RECIST 1.1 criteria.

  • Adequate organ function.

  • For the breast cancer cohorts: HR+/HER2- breast cancer that has progressed on or after CDK4/6 inhibitor therapy.

Visualizations

Signaling Pathway

CombinationTherapySignaling cluster_ER Estrogen Receptor Signaling cluster_CellCycle Cell Cycle Progression Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription S_Phase S-Phase Entry CyclinD_CDK46 Cyclin D-CDK4/6 CyclinE_CDK2 Cyclin E-CDK2 CyclinD_CDK46->CyclinE_CDK2 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2->Rb phosphorylates pRb pRb E2F E2F pRb->E2F releases E2F->S_Phase promotes Fulvestrant Fulvestrant Fulvestrant->ER Degrades INX315 INX-315 INX315->CyclinE_CDK2 Inhibits

Caption: Signaling pathway of INX-315 and fulvestrant combination therapy.

Experimental Workflow

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Seed CDK4/6i-resistant breast cancer cells treat_invitro Treat with INX-315, fulvestrant, or combination start_invitro->treat_invitro viability_assay Cell Viability Assay (72h) treat_invitro->viability_assay western_blot Western Blot Analysis (24-48h) treat_invitro->western_blot flow_cytometry Cell Cycle Analysis (Flow Cytometry) treat_invitro->flow_cytometry end_invitro Analyze Data viability_assay->end_invitro IC50, Synergy western_blot->end_invitro Protein Levels (pRb, ERα) flow_cytometry->end_invitro Cell Cycle Distribution start_invivo Implant CDK4/6i-resistant xenografts in mice randomize Randomize mice into treatment groups start_invivo->randomize treat_invivo Administer INX-315 (oral) and fulvestrant (injection) randomize->treat_invivo monitor Monitor tumor growth and body weight treat_invivo->monitor end_invivo Analyze Data monitor->end_invivo Tumor Growth Inhibition

Caption: Experimental workflow for evaluating INX-315 and fulvestrant combination.

References

Troubleshooting & Optimization

Overcoming solubility issues with INX-315 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

This guide is intended for researchers, scientists, and drug development professionals who are using INX-315 and may encounter challenges with its solubility in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Overcoming Solubility Issues with INX-315 in DMSO

This section addresses common problems encountered when dissolving INX-315 in DMSO.

Q1: My INX-315 powder is not dissolving in DMSO at room temperature. What should I do?

A1: It is not uncommon for INX-315 to require assistance to fully dissolve in DMSO, especially at higher concentrations. Here are a series of steps to take:

  • Vortexing: Vigorously mix the solution for 2-5 minutes.[1]

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 10-15 minutes.[1] This can help overcome the energy barrier for dissolution.

  • Sonication: Use a bath sonicator for 5-10 minutes to break down any aggregates and facilitate dissolution.[1]

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of hydrophobic compounds like INX-315.[2][3] Always use anhydrous, high-purity DMSO from a freshly opened bottle.

Q2: After dissolving, my INX-315 solution in DMSO appears hazy or contains visible particulates. What does this mean?

A2: A hazy appearance or visible particulates indicate that the solution is supersaturated, and the compound may not be fully dissolved or is beginning to precipitate.

  • Check Concentration: You may be exceeding the solubility limit of INX-315 in DMSO. Refer to the solubility data table below. Consider preparing a more dilute stock solution.

  • Re-dissolve: Try the warming and sonication steps mentioned in Q1 to see if the particulates dissolve.

  • Filtration: If you suspect the particulates are insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. However, be aware that this may reduce the concentration of your compound if it is not fully dissolved.

Q3: My INX-315 in DMSO precipitated after a freeze-thaw cycle. Is it still usable?

A3: Precipitation after freeze-thaw cycles is a common issue.

  • Attempt to Re-dissolve: Before use, bring the vial to room temperature and try to re-dissolve the precipitate by vortexing, gentle warming (37°C), and sonication.

  • Prepare Fresh Aliquots: It is best practice to aliquot your stock solution into single-use volumes after the initial preparation to avoid repeated freeze-thaw cycles. If you cannot fully redissolve the precipitate, it is recommended to prepare a fresh stock solution.

Q4: I've successfully dissolved INX-315 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A4: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity from organic (DMSO) to aqueous (media).

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.

  • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution of the DMSO stock solution in the cell culture medium to avoid a sudden solvent change.

  • Rapid Mixing: Add the stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation.

dot

Caption: Workflow for dissolving INX-315 in DMSO.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for INX-315? A: The recommended solvent for preparing stock solutions of INX-315 is anhydrous Dimethyl Sulfoxide (DMSO). It is insoluble in water.

Q: What is the maximum solubility of INX-315 in DMSO? A: The solubility of INX-315 in DMSO has been reported to be as high as 125 mg/mL (279.06 mM) with the aid of ultrasonication and heating to 60°C. Another source reports a solubility of 86 mg/mL (201.17 mM) in fresh DMSO.

Q: How should I store my INX-315 stock solution in DMSO? A: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable. Always avoid repeated freeze-thaw cycles.

Q: Is INX-315 light-sensitive? A: While specific data on the light sensitivity of INX-315 is not readily available, it is good laboratory practice to store stock solutions of all small molecules in amber vials or otherwise protected from light to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of INX-315 in DMSO

Materials:

  • INX-315 powder (MW: 427.48 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Bath sonicator

Procedure:

  • Preparation: Allow the INX-315 vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of INX-315 powder. For 1 mL of a 10 mM stock solution, weigh out 4.27 mg of INX-315.

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the INX-315 powder. b. Vortex the mixture vigorously for 1-2 minutes. c. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, followed by further vortexing. d. For compounds that are particularly difficult to dissolve, sonicate the vial for 5-10 minutes.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Solubility of INX-315

SolventTemperatureMaximum ConcentrationNotesReference
DMSORoom Temp86 mg/mL (201.17 mM)Use of fresh, anhydrous DMSO is critical.
DMSO60°C125 mg/mL (279.06 mM)Requires ultrasonic and warming.
WaterRoom TempInsoluble

Signaling Pathway

INX-315 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, INX-315 prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which leads to cell cycle arrest in the G1 phase. This mechanism is particularly relevant in tumors with amplification of CCNE1 (Cyclin E1), a key activator of CDK2.

dotdot

SignalingPathway INX315 INX-315 CDK2 CDK2 INX315->CDK2 inhibits CyclinE CyclinE

References

INX-315 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the selective CDK2 inhibitor, INX-315. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for INX-315 powder?

For long-term storage, solid INX-315 powder should be stored at -20°C for up to 3 years.

Q2: How should I prepare and store INX-315 stock solutions?

It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1] INX-315 is soluble in DMSO at a concentration of 86 mg/mL (201.17 mM).[1] For optimal stability, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]

Once prepared, aliquot the DMSO stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.[2]

Q3: Is INX-315 sensitive to light or moisture?

While specific photostability data for INX-315 is not publicly available, it is a general best practice to protect research compounds from light and moisture.[3] Store INX-315 powder and solutions in tightly sealed, light-protecting containers, such as amber vials. For hygroscopic compounds, the use of a desiccator is recommended.

Q4: How can I assess the stability of INX-315 in my experimental conditions?

To assess the stability of INX-315 under your specific experimental conditions, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This involves subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to develop an HPLC method that can separate the intact drug from these degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of INX-315 due to improper storage or handling.1. Verify that the storage conditions for both the solid compound and stock solutions have been maintained as recommended.2. Prepare a fresh stock solution from the solid powder.3. Perform a quality control check of your INX-315 stock, for instance, by analytical HPLC, to confirm its integrity.
Precipitation observed in stock solution upon thawing The solubility limit has been exceeded, or the solvent has absorbed moisture.1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Always use anhydrous, high-purity solvents for preparing stock solutions.
Difficulty dissolving INX-315 in a specific buffer The compound may have limited solubility in aqueous solutions.1. Review the formulation guidelines for in vivo or in vitro use. For example, a formulation for in vivo studies involves dissolving the DMSO stock in a vehicle such as corn oil or a mixture of PEG300, Tween80, and ddH2O. Such solutions should be prepared fresh for immediate use.2. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low enough to not affect the cells.

Storage and Handling Conditions Summary

Form Storage Temperature Duration Recommended Container Notes
Solid Powder -20°CUp to 3 yearsTightly sealed, light-protecting vialStore in a dry environment.
DMSO Stock Solution -80°CUp to 1 yearAliquoted in tightly sealed, light-protecting vialsAvoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquoted in tightly sealed, light-protecting vialsAvoid repeated freeze-thaw cycles.
Aqueous Solutions/Dilutions 2-8°C or as per experimental protocolShould be prepared fresh for immediate useSterile, sealed containersStability in aqueous buffers is limited and should be experimentally determined.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for INX-315

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of INX-315.

1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating INX-315 from its potential degradation products generated under forced degradation conditions.

2. Materials and Equipment:

  • INX-315 reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve INX-315 in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve INX-315 in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve INX-315 in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid INX-315 to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of INX-315 to UV light (254 nm) for 24 hours.

  • For each condition, a control sample (INX-315 in the same solvent but without the stress agent) should be prepared and stored at -20°C.

4. Chromatographic Conditions Development:

  • Mobile Phase: Start with a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN).

  • Gradient Program: A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV absorbance maximum of INX-315 (e.g., start at 254 nm and optimize).

  • Injection Volume: 10 µL

5. Method Optimization and Validation:

  • Analyze the stressed samples using the initial HPLC conditions.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve good separation between the parent INX-315 peak and any degradation product peaks.

  • Once a suitable separation is achieved, the method should be validated according to relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_method Method Development prep_stock Prepare INX-315 Stock Solution prep_samples Prepare Samples for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_samples stress Incubate Samples under Stress Conditions prep_samples->stress hplc HPLC Analysis of Stressed Samples stress->hplc data Data Analysis and Peak Purity Assessment hplc->data optimize Optimize Chromatographic Conditions data->optimize validate Validate Stability-Indicating Method optimize->validate

Experimental workflow for a forced degradation study of INX-315.

G start Inconsistent or Noisy HPLC Data q1 Is the baseline noisy? start->q1 a1_yes Check for leaks in the HPLC system. Degas mobile phase. Clean the detector cell. q1->a1_yes Yes a1_no Proceed to peak shape analysis. q1->a1_no No q2 Are the peak shapes poor (e.g., fronting, tailing, splitting)? a1_no->q2 a2_yes Adjust mobile phase pH. Check for column contamination or degradation. Ensure sample is fully dissolved in mobile phase. q2->a2_yes Yes a2_no Proceed to retention time analysis. q2->a2_no No q3 Is the retention time shifting? a2_no->q3 a3_yes Ensure consistent mobile phase preparation. Check for fluctuations in column temperature. Verify pump performance. q3->a3_yes Yes a3_no Issue may be related to sample integrity. q3->a3_no No end_node Consider INX-315 degradation. Prepare fresh samples and standards. a3_no->end_node

Troubleshooting decision tree for HPLC analysis in stability studies.

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression cyclinE Cyclin E active_complex Active Cyclin E/CDK2 Complex cyclinE->active_complex cdk2 CDK2 cdk2->active_complex rb Rb Protein active_complex->rb Phosphorylates e2f E2F Transcription Factor rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes p_rb Phosphorylated Rb (pRb) inx315 INX-315 inx315->active_complex Inhibits

Simplified signaling pathway of CDK2 inhibition by INX-315.

References

Managing INX-315-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of INX-315, a selective CDK2 inhibitor. The information herein is intended to help troubleshoot and manage experiments related to INX-315-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for INX-315?

INX-315 is an orally bioavailable small molecule that selectively targets and inhibits cyclin-dependent kinase 2 (CDK2).[1] CDK2, when complexed with Cyclin E, plays a crucial role in the transition of cells from the G1 to the S phase of the cell cycle. By inhibiting CDK2, INX-315 leads to cell cycle arrest, induction of apoptosis, and a subsequent inhibition of tumor cell proliferation.[1][2] This targeted action is particularly effective in cancers with an amplification of the CCNE1 gene, which leads to aberrant CDK2 activity.[3][4]

Q2: I am observing cytotoxicity in my normal cell line control. Is this expected?

Preclinical data indicates that INX-315 is highly selective for cancer cells dependent on CDK2 and does not significantly inhibit the proliferation of normal cells at therapeutic concentrations. For instance, in Hs68 human fibroblasts, INX-315 showed an IC50 of 1430 nM, which is substantially higher than its effective concentrations against sensitive cancer cell lines.

If you observe unexpected cytotoxicity in normal cells, consider the following:

  • Cell Line Integrity: Verify the identity and health of your normal cell line.

  • Concentration Range: Ensure you are using the recommended concentration range for your experiments. Very high concentrations may lead to off-target effects.

  • Experimental Conditions: Review your experimental setup for potential confounders, such as solvent toxicity or contamination.

  • Specific Cell Type Sensitivity: While generally non-toxic to normal cells, it is possible that certain specific, uncharacterized normal cell types may exhibit some sensitivity.

Q3: What are the expected effects of INX-315 on cancer cells versus normal cells?

In CDK2-dependent cancer cells (e.g., those with CCNE1 amplification), INX-315 is expected to induce a dose-dependent G1 cell cycle arrest and inhibit proliferation. This is often accompanied by a reduction in the phosphorylation of the Retinoblastoma protein (Rb). In contrast, normal cells are largely insensitive to INX-315 and should continue to proliferate and progress through the cell cycle.

Q4: Are there any known adverse effects of INX-315 from clinical trials that might be relevant to my in vitro/in vivo models?

Phase 1/2 clinical trials of INX-315 have shown it to be generally safe and well-tolerated. The most common treatment-related adverse events observed in patients include thrombocytopenia, nausea, neutropenia, and diarrhea. While these systemic effects are more relevant to in vivo studies, they underscore the importance of monitoring for potential hematological and gastrointestinal toxicities in animal models. A dose-limiting toxicity of grade 3 fatigue has been reported.

Data Summary

Table 1: In Vitro Selectivity of INX-315 Against Various Cyclin-Dependent Kinases

Kinase TargetBiochemical IC50 (nM)Fold vs. CDK2/E
CDK2/E0.61
CDK2/A2.44
CDK1/B3055
CDK9/T73132
CDK4/D1133241
CDK6/D3338615

Data sourced from Incyclix Bio preclinical data.

Table 2: Comparative IC50 Values of Cell Cycle Inhibitors on Normal Fibroblasts

CompoundTarget(s)Cell LineIC50 (nM)
INX-315 CDK2 Hs68 1430
Dinaciclibpan-CDKHs687
PalbociclibCDK4/6Hs6826

Data demonstrates the high selectivity of INX-315 for cancer cells over normal cells.

Experimental Protocols

1. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is used to determine the IC50 value of INX-315 in both cancer and normal cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a 10-point dose-response curve of INX-315. Treat the cells with the various concentrations for 6 days.

  • Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of INX-315 on cell cycle progression.

  • Cell Treatment: Treat cells with INX-315 at various concentrations for 24 hours.

  • EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the cell culture medium and incubate to allow incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Harvest the cells and fix them with a formaldehyde-based fixative. Permeabilize the cells to allow for antibody and dye entry.

  • Click-iT® Reaction: Perform the Click-iT® reaction to attach a fluorescent azide to the EdU.

  • DNA Staining: Stain the total DNA content with a fluorescent dye such as DAPI or propidium iodide.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The EdU signal will identify cells in S phase, while the total DNA stain will differentiate cells in G1, S, and G2/M phases.

3. Western Blot for Phospho-Rb

This protocol is used to determine if INX-315 inhibits the phosphorylation of its downstream target, the Retinoblastoma protein (Rb).

  • Cell Lysis: Treat cells with INX-315 for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811). Also, probe a separate blot or strip and re-probe the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Compare the levels of phosphorylated Rb to total Rb and the loading control across different treatment conditions.

Visualizations

Caption: INX-315 inhibits CDK2, preventing G1-S phase transition.

Experimental_Workflow_Cytotoxicity start Start: Seed Normal and Cancer Cell Lines treatment Treat with INX-315 Dose-Response Curve start->treatment incubation Incubate for 6 Days treatment->incubation assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->assay readout Measure Luminescence assay->readout analysis Analyze Data: Calculate IC50 Values readout->analysis comparison Compare IC50: Normal vs. Cancer Cells analysis->comparison selective Result: High Selectivity (Normal IC50 >> Cancer IC50) comparison->selective Expected non_selective Troubleshoot: Unexpected Normal Cell Toxicity comparison->non_selective Unexpected

Caption: Workflow for assessing INX-315 selectivity.

Troubleshooting_Logic start Issue: Unexpected Cytotoxicity in Normal Cells q1 Is the INX-315 concentration correct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Adjust to recommended working concentration. q1->a1_no No q2 Is the cell line verified and healthy? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Perform cell line authentication and check viability. q2->a2_no No q3 Are experimental controls (e.g., vehicle) behaving as expected? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Investigate potential contamination or solvent toxicity. q3->a3_no No end Conclusion: Potential for specific normal cell type sensitivity. Consider further characterization. a3_yes->end

Caption: Troubleshooting unexpected cytotoxicity in normal cells.

References

INX-315 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for INX-315 in new cell lines. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is INX-315 and what is its mechanism of action?

A1: INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Its primary mechanism of action is to bind to and inhibit the activity of the CDK2/cyclin E complex, which is a key regulator of the G1 to S phase transition in the cell cycle.[3] By inhibiting CDK2, INX-315 can lead to cell cycle arrest, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.[2][4]

Q2: In which types of cancer cell lines is INX-315 expected to be most effective?

A2: INX-315 has demonstrated significant activity in cancer cell lines with aberrant CDK2 activity. This includes tumors with amplification or overexpression of CCNE1 (the gene encoding Cyclin E1), which is observed in various solid tumors such as ovarian, gastric, breast, bladder, and lung cancers. Additionally, INX-315 has shown efficacy in overcoming resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.

Q3: What is a typical IC50 range for INX-315 in sensitive cell lines?

A3: In preclinical studies, INX-315 has shown low nanomolar IC50 values in sensitive cancer cell lines. For instance, biochemical assays have reported IC50 values as low as 0.6 to 2.4 nM against the CDK2/cyclin E complex. In cell-based proliferation assays, sensitive cell lines with CCNE1 amplification have also shown sensitivity in the low nanomolar range.

Q4: How should I determine the initial concentration range for testing INX-315 on a new cell line?

A4: For a new cell line, it is advisable to start with a broad dose-response experiment to determine the approximate range of sensitivity. A common starting point is a 10-point serial dilution across several orders of magnitude, for example, from 0.1 nM to 10 µM. This wide range will help identify the potency of INX-315 in your specific cell model.

Q5: What are the key parameters to optimize for a successful dose-response experiment?

A5: The key parameters to optimize include cell seeding density, drug concentration range, and incubation time. It is crucial to ensure that cells are in an exponential growth phase and do not become confluent by the end of the assay. Each of these factors can significantly impact the calculated IC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Uneven drug distribution- Edge effects in the microplate- Ensure the cell suspension is thoroughly mixed before and during plating.- Carefully pipette the drug dilutions into the center of each well.- Avoid using the outermost wells of the plate for data collection, as they are more prone to evaporation.
No observable dose-response (flat curve) - The cell line may be insensitive to INX-315.- The concentration range tested is too low.- The compound has degraded.- Verify if the cell line has biomarkers for sensitivity (e.g., CCNE1 amplification).- Test a higher and broader range of concentrations.- Prepare fresh stock solutions of INX-315 for each experiment.
IC50 value is significantly different from published data - Different experimental conditions (e.g., cell density, incubation time, assay type).- Variation in cell line passage number or source.- Standardize your protocol with the published methodology as closely as possible.- Ensure consistent cell culture practices and use low-passage cells.
Poor cell health in control wells - Suboptimal cell culture conditions.- Contamination.- Seeding density is too low.- Optimize media, serum, and incubator conditions.- Regularly check for microbial contamination.- Perform a cell titration to determine the optimal seeding density for the duration of the experiment.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Objective: To determine the cell seeding density that allows for exponential growth throughout the duration of the drug treatment experiment without reaching confluency.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Culture the cells for the intended duration of the dose-response experiment (e.g., 72 hours).

  • At 24, 48, and 72-hour time points, measure cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT, or cell counting).

  • Plot the growth curves for each seeding density.

  • Select the seeding density that results in sustained exponential growth and avoids confluency by the final time point.

Protocol 2: INX-315 Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of INX-315 in a specific cell line.

Methodology:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a 10 mM stock solution of INX-315 in DMSO.

  • Perform a serial dilution of the INX-315 stock solution in a complete culture medium to create a range of concentrations (e.g., 10-point dilution from 10 µM to 0.1 nM).

  • Include a vehicle-only control (e.g., 0.1% DMSO in media).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different INX-315 concentrations.

  • Incubate the plate for a predetermined time (e.g., 72 hours).

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Normalize the data to the vehicle-only control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for INX-315 in Various Cancer Cell Lines
Cell Line Cancer Type CCNE1 Status Incubation Time (hours) IC50 (nM)
OVCAR3OvarianAmplified728.5
MKN1GastricAmplified14415.2
T47D (CDK4/6i-Resistant)BreastNormal16825.7
Hs68Normal FibroblastNormal144>10,000

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Data Analysis P1 Optimize Seeding Density E1 Seed Cells in 96-Well Plate P1->E1 P2 Prepare INX-315 Stock & Dilutions E2 Add INX-315 Dilutions P2->E2 E1->E2 E3 Incubate for 72h E2->E3 D1 Measure Cell Viability E3->D1 D2 Normalize Data D1->D2 D3 Generate Dose-Response Curve & Calculate IC50 D2->D3 G GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase INX315 INX-315 INX315->CDK2

References

Validation & Comparative

A Comparative Analysis of INX-315 and Other Leading CDK2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Cyclin-dependent kinase 2 (CDK2) has emerged as a critical target in oncology, particularly in cancers that have developed resistance to existing therapies like CDK4/6 inhibitors or those characterized by specific genetic alterations such as Cyclin E1 (CCNE1) amplification.[1][2][3][4][5] The progression from the G1 to the S phase of the cell cycle is a crucial checkpoint, and its dysregulation is a hallmark of cancer. CDK2, in partnership with its regulatory cyclin partners (E and A), plays a pivotal role in this transition. This has spurred the development of selective CDK2 inhibitors, with several candidates now in clinical trials.

This guide provides a comparative overview of INX-315, a novel and potent CDK2 inhibitor, against other prominent CDK2 inhibitors in clinical development, including PF-07104091 and BLU-222. We also include Trilaciclib, an approved CDK4/6 inhibitor, for context on the broader landscape of cell cycle inhibitors.

Quantitative Efficacy and Selectivity Comparison

The following table summarizes key preclinical and clinical data for leading CDK2 inhibitors, offering a quantitative comparison of their potency and observed clinical activity. INX-315 demonstrates high preclinical potency with a picomolar IC50 value.

Inhibitor Target(s) Preclinical Potency (IC50) Key Clinical Efficacy Data Developer
INX-315 Selective CDK20.6 nM (CDK2/Cyclin E1)ER+/HER2- Breast Cancer (post-CDK4/6i): 10% Partial Response (PR), 50% Stable Disease (SD). CCNE1-amplified HGSOC: 20% PR, 80% SD.Incyclix Bio
PF-07104091 Selective CDK2Data not publicly availableHR+/HER2- mBC (post-CDK4/6i): 18.8% PR, 37.5% SD; Disease Control Rate of 61.5%.Pfizer
BLU-222 Selective CDK2Data not publicly availableAdvanced Solid Tumors: One confirmed PR in a patient with HR+/HER2- metastatic breast cancer (out of 27 patients).Blueprint Medicines
Trilaciclib CDK4/61 nmol/L (CDK4), 4 nmol/L (CDK6)Myelopreservation in ES-SCLC: Significantly lower severe neutropenia (11.4% vs 52.9% placebo) and shorter duration (0 vs 4 days placebo).G1 Therapeutics

Note: This table represents a snapshot of publicly available data. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation process for these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for inhibitor development.

CDK2 Signaling in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1-S phase transition. Inhibition of CDK2 aims to prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby keeping the E2F transcription factor inactive and halting cell cycle progression.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CDK46 CDK4/6-Cyclin D Rb pRb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CDK2_E CDK2-Cyclin E E2F->CDK2_E Activates DNA_Synth DNA Synthesis E2F->DNA_Synth Promotes CDK2_E->Rb Phosphorylates Mitogens Mitogenic Signals Mitogens->CDK46 Inhibitor INX-315 / CDK2 Inhibitors Inhibitor->CDK2_E Inhibits

Caption: The CDK2/Cyclin E complex promotes G1/S transition by phosphorylating and inactivating pRb.

Typical CDK2 Inhibitor Evaluation Workflow

The development of a selective CDK2 inhibitor like INX-315 follows a structured pipeline from initial discovery to clinical application. This process involves rigorous testing for potency, selectivity, and efficacy in various models.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochem Biochemical Assays (Kinase Selectivity, IC50) CellBased Cell-Based Assays (Proliferation, Cell Cycle Arrest) Biochem->CellBased Potent & Selective Hits InVivo In Vivo Models (PDX, Xenografts) CellBased->InVivo Active Compounds Phase1 Phase 1 Trial (Safety, Tolerability, PK, MTD) InVivo->Phase1 Efficacious & Safe Candidates Phase2 Phase 2 Trial (Preliminary Efficacy) Phase1->Phase2 Favorable Safety Profile Phase3 Phase 3 Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Promising Antitumor Activity

References

Validating INX-315's selectivity for CDK2 over CDK1/4/6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of INX-315's Performance Against Alternative CDK2 Inhibitors, Supported by Experimental Data.

INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver in various cancers, making it a compelling therapeutic target. This guide provides a comprehensive comparison of INX-315's selectivity for CDK2 over other critical cell cycle kinases—CDK1, CDK4, and CDK6—benchmarked against other CDK inhibitors in development.

Unveiling the Selectivity Profile: A Quantitative Comparison

The therapeutic window of a kinase inhibitor is critically dependent on its selectivity. Off-target inhibition of closely related kinases, such as CDK1, can lead to significant toxicity. The following table summarizes the inhibitory potency (IC50/Ki in nM) of INX-315 and other CDK inhibitors against a panel of cyclin-dependent kinases, providing a clear quantitative comparison of their selectivity profiles. Lower values indicate higher potency.

CompoundCDK2/cyclin E IC50/Ki (nM)CDK1/cyclin B IC50/Ki (nM)CDK4/cyclin D1 IC50/Ki (nM)CDK6/cyclin D3 IC50/Ki (nM)Fold Selectivity (CDK1/CDK2)Fold Selectivity (CDK4/CDK2)Fold Selectivity (CDK6/CDK2)
INX-315 2.3 (IC50, NanoBRET)374 (IC50, NanoBRET)133 (IC50, biochemical)338 (IC50, biochemical)~163~58~147
PF-07104091 1.16 (Ki)110 (Ki)238 (Ki)465 (Ki)~95~205~401
BLU-222 2.6 (IC50, enzyme assay)233.6 (IC50, enzyme assay)377.4 (IC50, enzyme assay)275.2 (IC50, enzyme assay)~90~145~106
Dinaciclib 1 (IC50)3 (IC50)>60>603>60>60

Experimental Methodologies for Kinase Selectivity Profiling

The determination of inhibitor selectivity relies on robust and validated experimental assays. The data presented in this guide were generated using established biochemical and cell-based assays. Detailed protocols for these key experiments are provided below to ensure transparency and facilitate reproducibility.

Biochemical Kinase Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding pocket of the kinase. This proximity results in Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

  • Protocol Outline:

    • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in the appropriate kinase buffer.

    • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.

    • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Tracer Addition: Add 5 µL of the 3X tracer solution to all wells.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 665 nm and 615 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Z'-LYTE™ Kinase Assay

This assay measures the extent of substrate phosphorylation by the kinase.

  • Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET.

  • Protocol Outline:

    • Kinase Reaction:

      • Prepare a solution containing the kinase, the FRET peptide substrate, and ATP in a kinase buffer.

      • Add the test compound at various concentrations.

      • Incubate at room temperature to allow the kinase reaction to proceed.

    • Development Reaction:

      • Add the development reagent (protease) to the reaction mixture.

      • Incubate at room temperature to allow for the cleavage of non-phosphorylated substrate.

    • Data Acquisition: Measure the fluorescence emission of both Coumarin and Fluorescein using a fluorescence plate reader.

    • Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). A higher ratio indicates more cleavage and thus higher kinase inhibition. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Cell-Based Kinase Assays

1. NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the binding of a test compound to its target kinase within living cells.

  • Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the kinase, and due to the proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® donor and the fluorescent tracer acceptor. A test compound that binds to the target kinase will compete with the tracer, resulting in a loss of BRET signal.

  • Protocol Outline:

    • Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well or 384-well plate.

    • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration.

    • Substrate Addition: Add the NanoBRET™ substrate to initiate the luciferase reaction.

    • Incubation: Incubate the plate at room temperature for a specified period.

    • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of BRET measurements.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the Molecular Context and Experimental Design

To further clarify the biological context and experimental approach, the following diagrams illustrate the CDK signaling pathway, a generalized workflow for assessing kinase inhibitor selectivity, and the specific selectivity profile of INX-315.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates transcription CyclinA Cyclin A E2F->CyclinA activates transcription CDK2_E CDK2 CyclinE->CDK2_E DNA_rep DNA Replication CDK2_E->DNA_rep promotes CDK2_A CDK2 CyclinA->CDK2_A CDK2_A->DNA_rep promotes CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis promotes INX315 INX-315 INX315->CDK2_E INX315->CDK2_A

Caption: The Cyclin-Dependent Kinase (CDK) signaling pathway regulating cell cycle progression.

Experimental_Workflow A Compound Library B Primary Screen (Biochemical or Cell-Based Assay) A->B C Hit Identification (Potent Inhibitors) B->C D Secondary Screen (Selectivity Profiling across Kinase Panel) C->D E IC50/Ki Determination D->E F Lead Optimization E->F

Caption: A generalized experimental workflow for kinase inhibitor selectivity profiling.

INX315_Selectivity INX315 INX-315 CDK2 CDK2 INX315->CDK2 High Potency (IC50 = 2.3 nM) CDK1 CDK1 INX315->CDK1 Low Potency (IC50 = 374 nM) CDK4 CDK4 INX315->CDK4 Low Potency (IC50 = 133 nM) CDK6 CDK6 INX315->CDK6 Low Potency (IC50 = 338 nM)

Caption: INX-315 demonstrates high selectivity for CDK2 over other cyclin-dependent kinases.

References

INX-315 Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 27, 2025 – The novel selective CDK2 inhibitor, INX-315, has shown significant anti-tumor efficacy in preclinical studies across various cancer types, particularly in models of CDK4/6 inhibitor-resistant breast cancer and CCNE1-amplified solid tumors. These findings position INX-315 as a promising therapeutic candidate for patient populations with limited treatment options. This guide provides a comprehensive comparison of INX-315's performance against alternative therapies, supported by experimental data and detailed methodologies.

Executive Summary

INX-315 is an orally bioavailable small molecule that selectively targets and inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, including those with amplification of the CCNE1 gene and breast cancers that have developed resistance to CDK4/6 inhibitors.[2][3] Preclinical data demonstrate that INX-315 induces cell cycle arrest and a senescence-like state in tumor cells, leading to potent anti-proliferative effects.[2] This guide will delve into the comparative efficacy of INX-315 in CCNE1-amplified ovarian and gastric cancers, as well as in CDK4/6 inhibitor-resistant breast cancer, benchmarking its activity against established and emerging therapies.

Comparative In Vitro Efficacy of INX-315

The anti-proliferative activity of INX-315 was assessed in various cancer cell lines and compared with alternative therapeutic agents. The half-maximal inhibitory concentration (IC50) was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

CCNE1-Amplified Ovarian and Gastric Cancer

In a panel of CCNE1-amplified ovarian cancer cell lines, INX-315 demonstrated potent and selective anti-proliferative activity. Notably, these cell lines were largely insensitive to the CDK4/6 inhibitor palbociclib, highlighting the dependence of these cancers on the CDK2 pathway.

Cell LineCancer TypeCCNE1 AmplificationINX-315 IC50 (nM)Palbociclib IC50 (nM)
OVCAR3OvarianYes36 (mean of 5 lines)>1000
MKN1GastricYes44>1000
Other CCNE1-amplifiedOvarianYes10-64Not Sensitive
Non-CCNE1-amplifiedOvarianNo1435 (mean of 5 lines)Not Reported

Table 1: Comparative IC50 values of INX-315 and Palbociclib in CCNE1-amplified and non-amplified cancer cell lines. [2]

CDK4/6 Inhibitor-Resistant Breast Cancer

INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2- breast cancer models. In MCF7 cells resistant to palbociclib, INX-315 re-sensitized the cells to palbociclib, reducing the IC50 dramatically. Furthermore, INX-315 demonstrated low nanomolar IC50s in cell lines resistant to abemaciclib and/or fulvestrant.

Cell LineResistance ProfileINX-315 IC50 (nM)Palbociclib IC50 (µM)Palbociclib + INX-315 IC50 (nM)
MCF7-PalboRPalbociclib ResistantNot Reported>10113
T47D-Abe/FulvRAbemaciclib/Fulvestrant ResistantLow nanomolarNot ApplicableNot Applicable
MCF7-Abe/FulvRAbemaciclib/Fulvestrant ResistantLow nanomolarNot ApplicableNot Applicable

Table 2: Efficacy of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines.

In Vivo Anti-Tumor Activity of INX-315

The in vivo efficacy of INX-315 was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of various cancers.

CCNE1-Amplified Ovarian and Gastric Cancer Xenografts

INX-315 demonstrated robust single-agent activity in multiple CCNE1-amplified xenograft models, leading to tumor stasis or regression without significant toxicity.

ModelCancer TypeTreatmentOutcome
OVCAR3 CDXOvarianINX-315 (100 mg/kg BID or 200 mg/kg QD)Tumor stasis or 89% Tumor Growth Inhibition (TGI)
OV5398 PDXOvarianINX-315Tumor regression
GA0103 PDXGastricINX-315 (100 mg/kg BID)Tumor stasis
GA0114 PDXGastricINX-315 (100 mg/kg BID)95% TGI

Table 3: In Vivo Efficacy of INX-315 in CCNE1-Amplified Xenograft Models.

CDK4/6 Inhibitor-Resistant Breast Cancer PDX Model

In a PDX model derived from a patient with HR-positive breast cancer that had progressed on both fulvestrant/abemaciclib and fulvestrant/palbociclib, INX-315 showed modest single-agent activity. However, the combination of INX-315 with the CDK4/6 inhibitor ribociclib resulted in significantly more effective tumor growth inhibition.

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

INX-315 exerts its anti-tumor effects by selectively inhibiting CDK2. In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), a key step in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, INX-315 prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and the induction of a senescence-like state. This mechanism is particularly effective in cancers with CCNE1 amplification, where the CDK2/Cyclin E pathway is hyperactive.

CDK2_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CellCycleArrest G1 Cell Cycle Arrest Senescence Senescence INX315 INX-315 INX315->CDK2 Inhibits

INX-315 mechanism of action in the cell cycle.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

The anti-proliferative activity of INX-315 and comparator compounds was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Seeding: Cancer cell lines were seeded in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in their respective growth media and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a 10-point dose-response curve of INX-315 or comparator drugs for 6 days.

  • Lysis and Luminescence Reading: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium was added to each well. The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the IC50 values.

Western Blot for Rb Phosphorylation

To confirm the mechanism of action of INX-315, its effect on the phosphorylation of the Retinoblastoma (Rb) protein was assessed by Western blot.

  • Cell Treatment and Lysis: Cells were treated with INX-315 at various concentrations for 24 hours. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated Rb (e.g., Ser807/811) and total Rb overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

The in vivo anti-tumor activity of INX-315 was evaluated in immunodeficient mice bearing either cell line-derived or patient-derived tumor xenografts.

  • Tumor Implantation: Tumor fragments or cultured cancer cells were implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into treatment and control groups.

  • Drug Administration: INX-315 was administered orally at the indicated doses and schedules.

  • Tumor Measurement and Animal Monitoring: Tumor volume was measured two to three times weekly using digital calipers. Animal body weight and overall health were also monitored regularly.

  • Efficacy Evaluation: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Xenograft_Workflow Tumor_Implantation Tumor Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., INX-315) Randomization->Treatment Monitoring Tumor Measurement & Animal Monitoring Treatment->Monitoring Data_Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Data_Analysis

Experimental workflow for in vivo xenograft studies.

Conclusion

INX-315 demonstrates a promising preclinical profile as a selective CDK2 inhibitor with potent anti-tumor activity in cancer models characterized by CCNE1 amplification and resistance to CDK4/6 inhibitors. Its distinct mechanism of action and efficacy in these hard-to-treat cancer subtypes warrant further clinical investigation. The ongoing Phase 1/2 clinical trial (NCT05735080) will provide further insights into the safety and efficacy of INX-315 in patients with advanced cancers.

References

A Comparative Analysis of INX-315 and Dinaciclib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two cyclin-dependent kinase (CDK) inhibitors, INX-315 and dinaciclib, in various cancer cell lines. The information is compiled from publicly available research to assist in the evaluation of these compounds for further investigation.

Introduction

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of CDK inhibitors as a promising class of anti-cancer therapeutics. This guide focuses on a comparative analysis of two such inhibitors:

  • INX-315: A novel, orally bioavailable small molecule that is a potent and selective inhibitor of CDK2.[1] It is currently under investigation in clinical trials for cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[2][3]

  • Dinaciclib (SCH727965): A potent small-molecule inhibitor of multiple CDKs, primarily targeting CDK1, CDK2, CDK5, and CDK9.[4][5] It has been evaluated in clinical trials for various solid tumors and hematologic malignancies.

Mechanism of Action

The fundamental difference between INX-315 and dinaciclib lies in their selectivity for CDK isoforms, which dictates their mechanism of action and potential therapeutic applications.

INX-315 acts as a highly selective inhibitor of CDK2. In complex with Cyclin E, CDK2 is a key driver of the G1 to S phase transition in the cell cycle. By selectively inhibiting CDK2, INX-315 is designed to induce cell cycle arrest, particularly in tumors that are dependent on CDK2 activity, such as those with amplification of the CCNE1 gene (which encodes Cyclin E1).

Dinaciclib , in contrast, is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9. This broader activity profile allows it to interfere with multiple phases of the cell cycle. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest at the G1/S and G2/M transitions. Furthermore, its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), can suppress the transcription of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.

cluster_INX315 INX-315 Pathway cluster_Dinaciclib Dinaciclib Pathway INX315 INX-315 CDK2_CyclinE CDK2/Cyclin E INX315->CDK2_CyclinE inhibits CellCycleArrest G1 Cell Cycle Arrest INX315->CellCycleArrest pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F phosphorylates (pRb) G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition E2F E2F pRb_E2F->E2F releases E2F->G1_S_Transition promotes Dinaciclib Dinaciclib CDK1 CDK1/Cyclin B Dinaciclib->CDK1 CDK2 CDK2/Cyclin E/A Dinaciclib->CDK2 CDK5 CDK5 Dinaciclib->CDK5 CDK9 CDK9/Cyclin T Dinaciclib->CDK9 Apoptosis Apoptosis Dinaciclib->Apoptosis CellCycleArrest2 G1/S & G2/M Arrest Dinaciclib->CellCycleArrest2 G2_M_Transition G2/M Phase Transition CDK1->G2_M_Transition G1_S_Transition2 G1/S Phase Transition CDK2->G1_S_Transition2 Transcription Transcription CDK9->Transcription

Figure 1. Simplified Signaling Pathways of INX-315 and Dinaciclib.

Data Presentation: In Vitro Efficacy

Biochemical and Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for INX-315 and dinaciclib.

Table 1: Biochemical IC50 Values of INX-315 and Dinaciclib Against Various CDKs

CompoundCDK1/Cyclin B (nM)CDK2/Cyclin E (nM)CDK2/Cyclin A (nM)CDK4/Cyclin D1 (nM)CDK5/p25 (nM)CDK9/Cyclin T1 (nM)Reference
INX-315 300.62.4133ND73
Dinaciclib 31ND~10014
ND: Not Determined

Table 2: Comparative Cellular IC50 Values in a Normal Human Fibroblast Cell Line

CompoundCell LineIC50 (nM)AssayReference
INX-315 Hs681430CTG
Dinaciclib Hs687CTG

Table 3: Cellular IC50 Values of INX-315 in Various Cancer Cell Lines

Cell LineCancer TypeCharacteristicsIC50 (nM)AssayReference
OVCAR-3Ovarian CancerCCNE1 amplified10-64 (mean 36)CTG
MKN1Gastric CancerCCNE1 amplified<100CTG
MCF7-AbemaRBreast CancerCDK4/6i resistant300Cell Number
T47D-AbemaRBreast CancerCDK4/6i resistant100Cell Number

Table 4: Cellular IC50 Values of Dinaciclib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
A2780Ovarian Cancer0.0138 - 0.1235MTT
OVCAR3Ovarian Cancer0.0138 - 0.1235MTT
SKOV3Ovarian Cancer0.015MTT
MCF-7Breast CancerDose-dependent decrease in viabilityWestern Blot
HCC-1806Breast CancerDose-dependent decrease in viabilityWestern Blot
Effects on Cell Cycle and Key Regulatory Proteins

INX-315:

  • Cell Cycle: Treatment of CCNE1-amplified ovarian and gastric cancer cell lines with INX-315 leads to a dose-dependent G1 cell cycle arrest. In CDK4/6i-resistant breast cancer cells, INX-315 also induces a G1 arrest.

  • pRb Phosphorylation: INX-315 treatment results in a decrease in the phosphorylation of the retinoblastoma protein (pRb) at multiple sites in sensitive cell lines.

  • Cyclin E: As a CDK2 inhibitor, INX-315's primary target is the CDK2/Cyclin E complex. Its efficacy is particularly noted in cancers with CCNE1 (Cyclin E1) amplification.

Dinaciclib:

  • Cell Cycle: Dinaciclib has been shown to induce cell cycle arrest in ovarian cancer cells, with some studies indicating a G2/M arrest.

  • pRb Phosphorylation: In medulloblastoma cells, dinaciclib treatment leads to a decrease in pRb phosphorylation.

  • Cyclin E: In OVCAR3 ovarian cancer cells, dinaciclib treatment has been observed to increase the protein levels of Cyclin E, while in A2780 cells, it caused a decrease. This suggests cell-type specific effects on Cyclin E expression.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_drug Add serial dilutions of INX-315 or Dinaciclib incubate1->add_drug incubate2 Incubate for specified duration (e.g., 72 hours) add_drug->incubate2 add_ctg Add CellTiter-Glo® reagent to each well incubate2->add_ctg incubate3 Incubate at room temperature for 10 minutes add_ctg->incubate3 read_luminescence Measure luminescence with a plate reader incubate3->read_luminescence analyze_data Calculate IC50 values read_luminescence->analyze_data end_node End analyze_data->end_node

Figure 2. Workflow for CellTiter-Glo® Viability Assay.
  • Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of INX-315 or dinaciclib. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

start Start treat_cells Treat cells with INX-315 or Dinaciclib start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells to remove ethanol fix_cells->wash_cells rnase_treatment Treat with RNase A to degrade RNA wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide (PI) solution rnase_treatment->pi_staining flow_cytometry Analyze by flow cytometry pi_staining->flow_cytometry analyze_data Determine cell cycle distribution flow_cytometry->analyze_data end_node End analyze_data->end_node

Figure 3. Workflow for Cell Cycle Analysis by PI Staining.
  • Cell Treatment: Culture cells to 60-70% confluency and treat with the desired concentrations of INX-315 or dinaciclib for the indicated time.

  • Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for pRb and Cyclin E
  • Protein Extraction: Treat cells with INX-315 or dinaciclib, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb, phospho-Rb (e.g., Ser807/811), Cyclin E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

INX-315 and dinaciclib represent two distinct approaches to targeting the cell cycle in cancer. INX-315's high selectivity for CDK2 suggests its potential for a more targeted therapeutic window, particularly in cancers with a clear dependency on this kinase, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors. The lower toxicity of INX-315 in normal cells, as indicated by the IC50 in Hs68 fibroblasts, is a promising feature.

Dinaciclib's broader CDK inhibition profile allows it to impact multiple cell cycle checkpoints and transcriptional regulation, potentially offering efficacy in a wider range of tumor types. However, this pan-inhibition may also contribute to a less favorable toxicity profile, as suggested by its high potency against normal fibroblasts.

The choice between a selective and a pan-CDK inhibitor will likely depend on the specific cancer type, its genetic background, and the potential for combination therapies. The data presented in this guide, along with the provided experimental protocols, offer a foundation for researchers to design further comparative studies to elucidate the full therapeutic potential of INX-315 and dinaciclib.

References

Validating the Efficacy of INX-315: A Western Blot Protocol for Cyclin A2 Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DURHAM, N.C. – In the landscape of targeted cancer therapies, the selective inhibition of cyclin-dependent kinase 2 (CDK2) has emerged as a promising strategy, particularly for tumors with aberrant cell cycle regulation. INX-315, a novel and potent CDK2 inhibitor, has demonstrated significant preclinical activity in CCNE1-amplified cancers and in overcoming resistance to CDK4/6 inhibitors.[1][2] This guide provides a detailed Western blot protocol to validate the effect of INX-315 on cyclin A2, a key downstream effector of CDK2, and compares its performance with other hypothetical CDK2 inhibitors.

INX-315: A Selective CDK2 Inhibitor

INX-315 is a selective and potent inhibitor of CDK2, with an IC50 of 0.6 nM against the CDK2/cyclin E1 complex.[3] Its mechanism of action involves inducing a G1 cell cycle arrest, which is accompanied by a reduction in the phosphorylation of the retinoblastoma protein (Rb) and a decrease in the expression of downstream targets, including cyclin A2.[4][5] Dysregulation of the CDK2 pathway, often through the amplification of CCNE1 (the gene encoding cyclin E1), is a hallmark of several cancers, including certain types of ovarian, gastric, and breast cancers. INX-315 has shown the ability to induce tumor stasis or regression in xenograft models of CCNE1-amplified ovarian and gastric tumors. Furthermore, it can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.

The Role of Cyclin A2 in the Cell Cycle

Cyclin A2 is a crucial regulator of the cell cycle, primarily active during the S and G2 phases. It forms complexes with CDK2 and CDK1 to promote DNA replication and entry into mitosis. The expression of cyclin A2 is tightly controlled, and its degradation during mitosis is essential for proper cell division. Given that CDK2 activity is required for the G1/S transition and subsequent progression through the S phase, inhibiting CDK2 with INX-315 is expected to lead to a downstream reduction in cyclin A2 levels.

Experimental Data: INX-315 vs. Alternative CDK2 Inhibitors

The following table summarizes the expected quantitative data from a Western blot analysis comparing the effect of INX-315 with two hypothetical alternative CDK2 inhibitors, Compound X and Compound Y, on cyclin A2 protein levels in a CCNE1-amplified cancer cell line (e.g., OVCAR3).

TreatmentConcentration (nM)Cyclin A2 Protein Level (Normalized to Control)Phospho-Rb (S807/811) Level (Normalized to Control)
Vehicle (DMSO)-1.001.00
INX-315 100 0.35 0.20
Compound X1000.550.45
Compound Y1000.700.65

This data is illustrative and based on the potent activity of INX-315 reported in preclinical studies. Actual results may vary.

Signaling Pathway: CDK2/Cyclin A2 Axis

CDK2_CyclinA2_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Progression CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CDK2_A2 CDK2/Cyclin A2 CDK2->CDK2_A2 CyclinE Cyclin E1 CyclinE->CDK2 activates E2F E2F Rb->E2F inhibits pRb pRb CyclinA2_Gene Cyclin A2 Gene E2F->CyclinA2_Gene activates transcription CyclinA2_Protein Cyclin A2 Protein CyclinA2_Gene->CyclinA2_Protein expression DNA_Replication DNA Replication CDK2_A2->DNA_Replication INX315 INX-315 INX315->CDK2 inhibits CyclinA2_Protein->CDK2_A2

Caption: The CDK2/Cyclin A2 signaling pathway and the inhibitory effect of INX-315.

Western Blot Protocol for Cyclin A2 Validation

This protocol is designed to assess the dose-dependent effect of INX-315 on cyclin A2 protein levels in a relevant cancer cell line.

I. Cell Culture and Treatment
  • Cell Line Selection: Use a cancer cell line with known CCNE1 amplification, such as OVCAR3 (ovarian cancer) or MKN1 (gastric cancer).

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of INX-315 (e.g., 0, 10, 30, 100, 300 nM) and a vehicle control (DMSO). Incubate for 24 hours.

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cyclin A2 (e.g., rabbit anti-Cyclin A2) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

V. Data Analysis
  • Densitometry: Quantify the band intensities for cyclin A2 and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the cyclin A2 band to the corresponding loading control band for each sample.

  • Relative Quantification: Express the normalized cyclin A2 levels in the INX-315-treated samples as a fold change relative to the vehicle-treated control.

Experimental Workflow

Western_Blot_Workflow A Cell Seeding & Culture B INX-315 Treatment (24h) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Blocking F->G H Primary Antibody Incubation (anti-Cyclin A2 & anti-β-actin) G->H I Secondary Antibody Incubation H->I J Chemiluminescence Detection I->J K Data Analysis & Quantification J->K

Caption: A streamlined workflow for the Western blot analysis of Cyclin A2.

This comprehensive guide provides researchers with the necessary tools to independently validate the on-target effects of INX-315. The provided protocol and comparative data underscore the potent and selective nature of INX-315 in modulating the CDK2/cyclin A2 axis, reinforcing its potential as a valuable therapeutic agent in oncology.

References

INX-315: A Targeted Approach to G1 Cell Cycle Arrest Confirmed by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapies, the precise induction of cell cycle arrest is a key mechanism for inhibiting tumor growth. INX-315, a selective inhibitor of cyclin-dependent kinase 2 (CDK2), has demonstrated robust induction of G1 phase cell cycle arrest, a critical checkpoint for cell proliferation. This has been consistently validated using flow cytometry, a powerful technique for analyzing cellular characteristics. This guide provides a comparative analysis of INX-315's performance against other cyclin-dependent kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Comparative Analysis of G1 Arrest Induction

INX-315 distinguishes itself by selectively targeting CDK2, a key driver of the G1 to S phase transition in the cell cycle.[1][2][3] This selectivity is particularly relevant in cancers with amplification of the CCNE1 gene, which encodes for Cyclin E, a binding partner of CDK2, and in tumors that have developed resistance to CDK4/6 inhibitors.[1][2] Preclinical studies have consistently shown that treatment with INX-315 leads to a significant accumulation of cells in the G1 phase of the cell cycle.

To provide a clear comparison, the following table summarizes the percentage of cells in G1 arrest induced by INX-315 and other CDK inhibitors in various cancer cell lines, as determined by flow cytometry.

CompoundTargetCell LineConcentrationTreatment Duration% of Cells in G1 Phase (Approx.)Reference
INX-315 CDK2OVCAR-3 (Ovarian)100 nM24 hours~75%
INX-315 CDK2MKN1 (Gastric)100 nM24 hours~70%
INX-315 CDK2MB157 (Breast)500 nM48 hours~80%
Palbociclib CDK4/6RPE1-FUCCI150 nM24 hours>90%
Ribociclib CDK4/6Hey1 (Ovarian)1 µM72 hours~70%
Abemaciclib CDK4/6CMeC1 (Melanoma)1 µM24 hours~75%

Note: The data presented is a synthesis from multiple preclinical studies. Direct head-to-head comparative studies under identical conditions may not be available. The cell lines and experimental conditions are provided for context.

Signaling Pathway of INX-315-Induced G1 Arrest

INX-315 exerts its effect by inhibiting the kinase activity of the CDK2/Cyclin E complex. This complex is crucial for the phosphorylation of the Retinoblastoma protein (pRb). When pRb is hypophosphorylated, it remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and effectively halting the cell cycle in the G1 phase.

G1_Arrest_Pathway cluster_0 Normal Cell Cycle Progression INX315 INX-315 CDK2_CyclinE CDK2/Cyclin E Complex INX315->CDK2_CyclinE pRb_E2F pRb-E2F Complex pRb_p p-pRb CDK2_CyclinE->pRb_p Phosphorylates G1_Arrest G1 Arrest pRb_E2F->G1_Arrest E2F E2F pRb_p->E2F Releases S_phase_genes S-Phase Progression Genes E2F->S_phase_genes Activates

Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to G1 arrest.

Experimental Protocol: Confirmation of G1 Arrest by Flow Cytometry

The following protocol outlines the key steps for assessing INX-315-induced G1 arrest using propidium iodide (PI) staining and flow cytometry.

1. Cell Culture and Treatment:

  • Seed the cancer cell line of interest (e.g., OVCAR-3, MKN1) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of INX-315 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

2. Cell Harvesting and Fixation:

  • Following treatment, aspirate the media and wash the cells with phosphate-buffered saline (PBS).

  • Detach adherent cells using trypsin-EDTA.

  • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS.

  • Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

3. Propidium Iodide Staining:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite the propidium iodide with a laser at 488 nm and collect the emission fluorescence in the appropriate channel (typically around 617 nm).

  • Collect data for at least 10,000 events per sample.

  • Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Cells in G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content.

Flow_Cytometry_Workflow start Start: Cancer Cell Culture treat Treat with INX-315 or Vehicle Control start->treat harvest Harvest and Fix Cells (70% Ethanol) treat->harvest stain Stain with Propidium Iodide & RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify Cell Cycle Phases (G1, S, G2/M) flow->analyze end End: Confirmation of G1 Arrest analyze->end

Caption: Experimental workflow for confirming G1 arrest using flow cytometry.

Conclusion

The selective inhibition of CDK2 by INX-315 represents a promising therapeutic strategy for a defined subset of cancers. The robust induction of G1 cell cycle arrest, consistently confirmed by flow cytometry, underscores the compound's targeted mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comparative overview and the necessary experimental framework to evaluate the efficacy of INX-315 in their own research endeavors. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this novel CDK2 inhibitor.

References

INX-315: A Comparative Analysis in Platinum-Resistant versus Platinum-Sensitive Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

INX-315, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), is an investigational oral therapy currently under evaluation for the treatment of various advanced cancers.[1][2] A significant focus of its clinical development has been on its potential in ovarian cancer, particularly in tumors harboring a CCNE1 amplification.[3][4] This genetic alteration is a known driver of tumorigenesis and has been linked to resistance to platinum-based chemotherapy, a standard of care in ovarian cancer treatment.[5]

This guide provides a comprehensive comparison of the available data on INX-315's performance in platinum-resistant versus platinum-sensitive ovarian cancer, drawing from preclinical findings and ongoing clinical trial results.

Performance in Platinum-Resistant Ovarian Cancer

The primary clinical investigation of INX-315 in ovarian cancer is centered on the platinum-resistant and refractory populations. This focus is largely due to the strong correlation between CCNE1 amplification and resistance to platinum-based therapies. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to INX-315 for the treatment of CCNE1-amplified, platinum-resistant/refractory ovarian cancer, underscoring the significant unmet medical need in this patient group.

Initial data from the Phase 1/2 INX-315-01 (NCT05735080) clinical trial has demonstrated promising antitumor activity in heavily pretreated patients with advanced cancers, including ovarian cancer.

Clinical Trial Data: INX-315-01 (Part A Interim Analysis)
Efficacy EndpointOvarian Cancer Patients (n=10)Overall Population (n=30)
Partial Response (PR) 2 (20%)3 (10%)
Stable Disease (SD) 8 (80%)19 (63%)
Objective Response Rate (ORR) 20%10%
Disease Control Rate (DCR) 100%73%

These preliminary results suggest that INX-315 monotherapy is active in patients with CCNE1-amplified, platinum-resistant high-grade serous ovarian/fallopian cancer.

Performance in Platinum-Sensitive Ovarian Cancer

Currently, there is a lack of direct clinical or preclinical data evaluating the efficacy of INX-315 specifically in platinum-sensitive ovarian cancer. The ongoing INX-315-01 trial's inclusion criteria for the ovarian cancer cohort (Part B) specifies patients with platinum-refractory or platinum-resistant disease.

However, emerging research challenges the long-held belief that CCNE1 amplification is invariably linked to platinum resistance. A recent study has shown that approximately half of CCNE1-amplified high-grade serous ovarian carcinomas exhibit homologous recombination deficiency (HRD) and are, in fact, platinum-sensitive. This finding suggests a potential therapeutic role for targeted agents like INX-315 in a subset of platinum-sensitive patients with CCNE1 amplification. Further investigation is warranted to explore this possibility.

Mechanism of Action: The CDK2/Cyclin E Pathway

INX-315 exerts its anticancer effects by selectively inhibiting CDK2. In many cancers, including a subset of ovarian cancers, the CCNE1 gene is amplified, leading to an overabundance of its protein product, Cyclin E1. Cyclin E1 forms a complex with CDK2, leading to hyperactivation of the kinase. This aberrant activity promotes uncontrolled cell cycle progression from the G1 to the S phase, driving tumor cell proliferation. By inhibiting CDK2, INX-315 aims to restore normal cell cycle control, leading to cell cycle arrest and inhibition of tumor growth.

INX-315_Mechanism_of_Action INX-315 Mechanism of Action in CCNE1-Amplified Ovarian Cancer cluster_0 Normal Cell Cycle Progression cluster_1 CCNE1-Amplified Ovarian Cancer cluster_2 Therapeutic Intervention G1_Phase G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1_Phase->CDK2_CyclinE Activation S_Phase S Phase (DNA Replication) CDK2_CyclinE->S_Phase Promotes Transition CCNE1_Amp CCNE1 Amplification CyclinE_Over Cyclin E Overexpression CCNE1_Amp->CyclinE_Over CDK2_Hyper CDK2 Hyperactivation CyclinE_Over->CDK2_Hyper Uncontrolled_Prolif Uncontrolled Cell Proliferation CDK2_Hyper->Uncontrolled_Prolif CDK2_Inhibition CDK2 Inhibition INX315 INX-315 INX315->CDK2_Hyper Cell_Cycle_Arrest Cell Cycle Arrest CDK2_Inhibition->Cell_Cycle_Arrest

Caption: Signaling pathway of INX-315 in CCNE1-amplified ovarian cancer.

Experimental Protocols

INX-315-01 Clinical Trial (NCT05735080)

The INX-315-01 trial is a first-in-human, Phase 1/2, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 in patients with recurrent advanced/metastatic cancers.

Key Methodologies:

  • Study Design: The trial consists of three parts:

    • Part A: Dose escalation of INX-315 monotherapy and in combination with fulvestrant.

    • Part B: Monotherapy dose expansion in patients with CCNE1-amplified, platinum-refractory or -resistant advanced/metastatic ovarian cancer.

    • Part C: Combination therapy dose escalation and expansion with abemaciclib and fulvestrant in HR+/HER2- breast cancer.

  • Key Inclusion Criteria for Ovarian Cancer Cohort (Part B):

    • Advanced/metastatic platinum-resistant or platinum-refractory epithelial ovarian, fallopian tube, or primary peritoneal cancer.

    • Confirmed CCNE1 gene amplification.

    • Measurable disease as per RECIST v1.1.

    • ECOG performance status of 0 or 1.

  • Key Exclusion Criteria:

    • Prior treatment with a CDK2 inhibitor.

    • Symptomatic central nervous system (CNS) metastases.

    • Certain pre-existing medical conditions.

  • Endpoints:

    • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).

    • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and pharmacokinetic parameters.

INX-315-01_Trial_Workflow INX-315-01 Clinical Trial Workflow cluster_Parts Trial Parts Patient_Screening Patient Screening (Advanced/Metastatic Cancers) Part_A Part A: Dose Escalation (Monotherapy & Combo) Patient_Screening->Part_A Part_B Part B: Dose Expansion (Ovarian Cancer - CCNE1 Amp, Platinum-Resistant/Refractory) Part_A->Part_B Part_C Part C: Dose Escalation & Expansion (Breast Cancer) Part_A->Part_C Endpoint_Analysis Endpoint Analysis (Safety, Efficacy, PK) Part_B->Endpoint_Analysis Part_C->Endpoint_Analysis

Caption: Workflow of the INX-315-01 clinical trial.

Conclusion

INX-315 has demonstrated encouraging preliminary antitumor activity in a heavily pretreated population of patients with CCNE1-amplified, platinum-resistant ovarian cancer. The ongoing INX-315-01 trial will provide more definitive data on its safety and efficacy in this specific indication.

While there is currently no direct evidence for the use of INX-315 in platinum-sensitive ovarian cancer, the recent discovery that a significant subset of CCNE1-amplified tumors are platinum-sensitive opens a new avenue for investigation. Future studies are warranted to determine if INX-315 could offer a therapeutic benefit to this newly identified patient population. For now, the clinical development of INX-315 remains firmly focused on addressing the unmet need in platinum-resistant disease.

References

Overcoming Resistance: A Comparative Analysis of INX-315 in Combination with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of oncology, the emergence of resistance to targeted therapies presents a significant clinical challenge. For researchers, scientists, and drug development professionals vested in breast cancer therapeutics, the quest for novel strategies to overcome resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is a paramount objective. This guide provides a comprehensive evaluation of the synergistic effects of INX-315, a selective CDK2 inhibitor, in combination with CDK4/6 inhibitors, and compares this approach with other therapeutic alternatives.

The Challenge of CDK4/6 Inhibitor Resistance

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant number of patients eventually develop resistance to these agents, necessitating the exploration of new therapeutic avenues. One of the key mechanisms of this acquired resistance is the activation of the cyclin E-CDK2 pathway, which allows cancer cells to bypass the G1 cell cycle arrest induced by CDK4/6 inhibition.

INX-315: A Promising Strategy to Counter Resistance

INX-315 is an orally bioavailable small molecule inhibitor that selectively targets CDK2.[1] By inhibiting CDK2, INX-315 has demonstrated the potential to restore sensitivity to CDK4/6 inhibitors in preclinical models of resistant breast cancer.[2][3] This synergistic interaction forms the basis of a promising combination therapy to extend the clinical benefit of CDK4/6 inhibitors.

Preclinical Evidence of Synergy

In preclinical studies, the combination of INX-315 with CDK4/6 inhibitors has shown marked synergistic effects in CDK4/6 inhibitor-resistant breast cancer cell lines. For instance, in palbociclib-resistant MCF7 cells, the addition of INX-315 was able to re-sensitize the cells to palbociclib, significantly reducing the half-maximal inhibitory concentration (IC50) from over 10 µM to 113 nM.[2] Furthermore, INX-315 demonstrated low nanomolar IC50 values in cell lines with acquired resistance to abemaciclib and/or fulvestrant.[2]

Cell LineResistance ProfileINX-315 IC50 (nM)Combination Effect with CDK4/6iReference
MCF7-Palbo-RPalbociclib ResistantNot explicitly stated, but re-sensitizes to palbociclibSynergistic
T47D-Abe/Fulv-RAbemaciclib/Fulvestrant ResistantLow nanomolarReduction in pRb phosphorylation
MCF7-Abe/Fulv-RAbemaciclib/Fulvestrant ResistantLow nanomolarReduction in pRb phosphorylation

Table 1: Preclinical Efficacy of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines. This table summarizes the preclinical data demonstrating the potency of INX-315 in overcoming resistance to CDK4/6 inhibitors.

Clinical Development of INX-315 Combination Therapy

The promising preclinical data has led to the clinical investigation of INX-315 in combination with CDK4/6 inhibitors. The ongoing Phase 1/2 clinical trial, NCT05735080, is evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 in patients with recurrent advanced/metastatic cancer, including a cohort of patients with HR+/HER2- breast cancer who have progressed on a prior CDK4/6 inhibitor regimen. This trial includes a combination arm of INX-315 with the CDK4/6 inhibitor abemaciclib and fulvestrant.

While comprehensive data from the combination arms are maturing, preliminary results from the monotherapy arm of the INX-315-01 trial in heavily pretreated patients have shown encouraging signs of antitumor activity. In patients with ER+/HER2- breast cancer, a partial response was observed in 10% of patients, and stable disease was observed in 50% of patients.

Comparison with Alternative Therapeutic Strategies

Several alternative strategies are being explored to treat CDK4/6 inhibitor-resistant breast cancer. These primarily include targeting other signaling pathways that may be activated upon the development of resistance.

Therapeutic StrategyTargetExamples of AgentsMechanism of Action
CDK2 Inhibition CDK2INX-315 Overcomes bypass signaling that drives resistance to CDK4/6 inhibitors.
PI3K/mTOR Pathway Inhibition PI3K, mTORAlpelisib, EverolimusTargets the frequently activated PI3K/AKT/mTOR pathway in endocrine-resistant breast cancer.
MDM2 Inhibition MDM2Not specifiedStabilizes p53 to induce p21, a CDK inhibitor, thereby overcoming resistance.
Other CDK Inhibitors Pan-CDK, CDK2/9Dinaciclib, CYC065Broader inhibition of CDKs to counter resistance mechanisms.

Table 2: Comparison of Therapeutic Strategies for CDK4/6 Inhibitor-Resistant Breast Cancer. This table outlines the different approaches being investigated to address resistance to CDK4/6 inhibitors.

While direct comparative clinical trials are not yet available, the targeted approach of INX-315, specifically addressing a known mechanism of resistance, presents a potentially more precise and less toxic alternative to broader-acting inhibitors or therapies targeting parallel pathways, which may have different side-effect profiles.

Experimental Protocols

In Vitro Synergy Assessment (Chou-Talalay Method)

The synergistic effects of INX-315 and CDK4/6 inhibitors can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Workflow:

Synergy_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture CDK4/6i-resistant breast cancer cells cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding drug_prep 3. Prepare serial dilutions of INX-315 and CDK4/6i cell_seeding->drug_prep drug_combo 4. Treat cells with drugs alone and in combination at constant ratios drug_prep->drug_combo incubation 5. Incubate for 72 hours drug_combo->incubation viability_assay 6. Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acq 7. Measure absorbance/ luminescence viability_assay->data_acq ci_calc 8. Calculate Combination Index (CI) using CompuSyn software data_acq->ci_calc Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_synthesis DNA Synthesis E2F->DNA_synthesis promotes CyclinE_CDK2->pRb phosphorylates CDK46_inhibitor CDK4/6 Inhibitor CDK46_inhibitor->CyclinD_CDK46 INX315 INX-315 INX315->CyclinE_CDK2

References

A Head-to-Head Comparison of Investigational CDK2 Inhibitors: INX-315 vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of cyclin-dependent kinase 2 (CDK2) inhibitors is rapidly evolving. This guide provides a detailed, data-driven comparison of INX-315, a novel CDK2 inhibitor, with other investigational agents in its class, focusing on preclinical and emerging clinical data.

The inhibition of CDK2 is a promising therapeutic strategy for cancers characterized by aberrant cell cycle progression, particularly those with Cyclin E1 (CCNE1) amplification or resistance to CDK4/6 inhibitors.[1][2][3][4][5] This guide will delve into the specifics of INX-315 and its key competitors, presenting a comparative analysis of their potency, selectivity, and clinical activity to date.

Comparative Analysis of Investigational CDK2 Inhibitors

The following table summarizes key quantitative data for INX-315 and other prominent investigational CDK2 inhibitors, including PF-07104091 and BLU-222. This data has been compiled from publicly available preclinical and clinical trial information.

Inhibitor Developer Biochemical IC50 (CDK2/E) Selectivity (Fold vs. CDK1/B) Key Preclinical Findings Phase of Development Reported Clinical Activity/Safety
INX-315 Incyclix Bio0.6 nM~55-foldPotent single-agent activity in CCNE1-amplified models; overcomes resistance to CDK4/6 inhibitors.Phase 1/2 (NCT05735080)Monotherapy was safe and well-tolerated. Showed antitumor activity in heavily pretreated patients with ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer. In response-evaluable patients, 10% achieved a partial response (PR) and 63% had stable disease (SD).
PF-07104091 (Tagtociclib) Pfizer~50-100-fold selectivity over CDK1/B reported~50-100-foldInduces G1 growth arrest in CCNE1 amplified models; synergistic with CDK4/6 inhibitors in ER+ breast cancer models.Phase 1/2 (NCT04553133)Generally well-tolerated as a monotherapy. In heavily pretreated HR+/HER2- metastatic breast cancer patients, 18.8% had a partial response and 37.5% had stable disease. The disease control rate was 61.5%.
BLU-222 Blueprint MedicinesLow nanomolar potency~50-100-fold selectivity over CDK1/B reportedSignificant antitumor activity in CCNE1-amplified ovarian cancer models, especially in combination with carboplatin.Phase 1/2 (VELA; NCT05252416)Monotherapy was generally well-tolerated. Preliminary evidence of clinical activity and cell cycle pathway modulation observed. Combination with ribociclib and fulvestrant was well-tolerated with early signs of clinical activity.

Mechanism of Action and Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, promotes the transcription of genes necessary for DNA replication and cell cycle progression. In certain cancers, amplification of the CCNE1 gene leads to hyperactivation of the CDK2/Cyclin E complex, driving uncontrolled cell proliferation. CDK2 inhibitors, such as INX-315, work by blocking the ATP-binding site of CDK2, thereby preventing the phosphorylation of its substrates and inducing cell cycle arrest.

CDK2_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Replication DNA Replication E2F->DNA_Replication promotes transcription p21 p21 p21->CyclinE_CDK2 inhibits CyclinE_CDK2->Rb hyper-phosphorylates INX_315 INX-315 INX_315->CyclinE_CDK2

Caption: CDK2 signaling pathway and the inhibitory action of INX-315.

Experimental Protocols

The evaluation of investigational CDK2 inhibitors typically follows a standardized preclinical workflow designed to assess their potency, selectivity, and anti-tumor activity.

1. Biochemical Assays:

  • Kinase Inhibition Assays: The initial evaluation involves determining the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (CDK2/Cyclin E) and a panel of other kinases to assess selectivity. This is often done using methods like radiometric assays or fluorescence-based assays that measure the phosphorylation of a substrate.

2. Cell-Based Assays:

  • Proliferation Assays: Cancer cell lines with known genetic backgrounds (e.g., CCNE1-amplified) are treated with the inhibitor to determine its effect on cell growth and viability. Assays like CellTiter-Glo® are commonly used to measure ATP levels as an indicator of cell viability.

  • Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the inhibitor. This confirms the on-target effect of cell cycle arrest.

  • Target Engagement and Downstream Signaling: Western blotting is used to assess the phosphorylation status of CDK2 substrates, such as Rb, to confirm that the inhibitor is engaging its target and modulating downstream signaling pathways.

3. In Vivo Models:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to generate tumors. These mice are then treated with the CDK2 inhibitor to evaluate its effect on tumor growth.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are considered more representative of human tumors and are used to assess the efficacy of the inhibitor in a more clinically relevant setting.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (Kinase Panel, IC50) CellBased Cell-Based Assays (Proliferation, Cell Cycle, Western Blot) Biochemical->CellBased Xenograft Cell Line-Derived Xenografts CellBased->Xenograft PDX Patient-Derived Xenografts (PDX) Xenograft->PDX Phase1 Phase 1 Clinical Trials (Safety, Tolerability, PK/PD) PDX->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy in Target Populations) Phase1->Phase2

References

Safety Operating Guide

Navigating the Disposal of Inx-SM-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information for the proper disposal of the novel glucocorticosteroid, Inx-SM-3, is critical for maintaining a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, this guide furnishes a procedural framework based on established best practices for the disposal of analogous chemical compounds. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.

General Principles for Chemical Waste Disposal

When a specific SDS is unavailable, a conservative approach to disposal is warranted. This compound is identified as a novel glucocorticosteroid used as a linker for Antibody-Drug Conjugates (ADCs).[1] ADCs are often potent cytotoxic agents, and therefore, any associated chemical linkers should be handled with extreme caution. The following general procedures for handling and disposing of hazardous chemical waste should be applied.

Procedural Workflow for Disposal

The logical workflow for the proper disposal of a chemical agent like this compound, for which specific guidelines are not immediately available, involves a series of evaluative steps to ensure safety and compliance.

start Start: this compound requires disposal check_sds Check for Compound-Specific Safety Data Sheet (SDS) start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds SDS Not Available sds_available->no_sds No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department no_sds->consult_ehs characterize_waste Characterize Waste Based on Known Chemical Properties (e.g., cytotoxic, glucocorticosteroid) consult_ehs->characterize_waste segregate_waste Segregate Waste into Appropriate Hazardous Waste Stream (e.g., 'Cytotoxic Waste') characterize_waste->segregate_waste package_label Package and Label Waste Container According to EHS Guidelines segregate_waste->package_label dispose Arrange for Pickup and Disposal by Certified Hazardous Waste Vendor package_label->dispose

Caption: Logical workflow for the safe disposal of laboratory chemicals when a specific SDS is unavailable.

Detailed Experimental Protocol for Disposal

In the absence of a specific, validated protocol for this compound, the following general experimental protocol for the disposal of potent chemical compounds should be followed. This protocol is a guideline and must be adapted to comply with institutional and local regulations.

  • Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including but not limited to:

    • Chemical splash goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, contaminated PPE).

    • Given its use in ADCs, it is prudent to manage this compound waste as cytotoxic waste. The waste container should be labeled accordingly.

  • Handling and Collection of Waste:

    • All handling of solid this compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

    • Collect all waste materials, including unused solid compound, solutions, and contaminated disposables, in the designated hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by a certified hazardous waste disposal company.

    • Ensure all necessary paperwork is completed as required by your institution and local regulations.

Data Presentation

Due to the lack of a specific Safety Data Sheet for this compound, a table of quantitative data regarding its physical and chemical properties relevant to disposal (e.g., solubility, reactivity, etc.) cannot be provided at this time. The following table contains general information gathered from the available product description.[1]

PropertyValue
Chemical Name This compound
Description Novel Glucocorticosteroid
Application Glucocorticosteroid-linker for ADCs
Appearance Solid, White to off-white
Storage (Solid) -20°C, stored under nitrogen
Storage (Solvent) -80°C for 6 months; -20°C for 1 month

Researchers are strongly encouraged to request a comprehensive Safety Data Sheet from the manufacturer or supplier of this compound to obtain detailed information critical for safe handling and disposal. Adherence to institutional guidelines and consultation with safety professionals are paramount for ensuring a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.